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4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide Documentation Hub

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  • Product: 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide
  • CAS: 923156-08-5

Core Science & Biosynthesis

Foundational

4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide chemical properties

An In-Depth Technical Guide to 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide: A Key Intermediate in Pharmaceutical Synthesis Introduction 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide is a substituted nitroaromatic com...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide: A Key Intermediate in Pharmaceutical Synthesis

Introduction

4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide is a substituted nitroaromatic compound of significant interest to researchers in medicinal chemistry and drug development. While not a final drug product itself, it serves as a critical building block or intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure is particularly relevant to the synthesis of targeted cancer therapies, such as Enasidenib, a potent inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1][2][3] Mutations in IDH2 are implicated in several cancers, including acute myeloid leukemia (AML), by producing an oncometabolite that disrupts normal cellular differentiation.[3][]

This guide provides a comprehensive overview of the chemical properties, proposed synthesis, and analytical characterization of 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide, offering field-proven insights for researchers engaged in its synthesis and application.

Molecular Structure and Physicochemical Properties

The molecular structure combines a benzamide core with three key functional groups: a secondary aliphatic amine, a nitro group, and a primary amide. This unique arrangement of electron-withdrawing (nitro, amide) and electron-donating (amino) groups dictates its reactivity and physical properties.

Predicted Physicochemical Data

As this compound is primarily a synthetic intermediate, extensive empirical data is not widely published. However, its properties can be reliably predicted using computational models, providing a strong foundation for experimental work.

PropertyPredicted ValueNotes
Molecular Formula C₁₂H₁₇N₃O₃-
Molecular Weight 251.28 g/mol -
CAS Number Not assigned in public databasesThis is common for novel intermediates.
Appearance Expected to be a yellow to orange crystalline solidBased on related nitroaromatic compounds.[5]
Melting Point 150-170 °C (estimated)Nitro-substituted benzamides typically have elevated melting points.
Boiling Point > 400 °C (estimated)High due to polarity and hydrogen bonding.
Solubility Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water.Predicted based on polarity.
pKa (most basic) ~1.5 (Amide N-H)The secondary amine is significantly less basic due to the electron-withdrawing nitro group.
LogP 2.8 ± 0.5Indicates moderate lipophilicity.

Proposed Synthesis Workflow

The most logical and efficient synthesis of 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide involves a two-step process starting from commercially available 4-fluoro-3-nitrobenzamide. This method relies on a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely used transformation in medicinal chemistry.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Purification A 4-Fluoro-3-nitrobenzamide C 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide A->C Base (e.g., DIPEA) Solvent (e.g., DMSO) Heat (80-120 °C) B 3-Methylbutan-2-amine B->C D Crude Product C->D E Purified Product D->E Recrystallization or Column Chromatography

Caption: Proposed two-step synthesis and purification workflow.

Detailed Experimental Protocol

Materials:

  • 4-Fluoro-3-nitrobenzamide

  • 3-Methylbutan-2-amine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a stirred solution of 4-fluoro-3-nitrobenzamide (1.0 eq) in anhydrous DMSO, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Add 3-methylbutan-2-amine (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The SNAr reaction is highly favored due to the activating effect of the ortho-nitro group, which stabilizes the Meisenheimer complex intermediate.

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

TechniqueExpected Results
¹H NMR - Aromatic protons in the 7.0-8.5 ppm range. - Amide protons (NH₂) as a broad singlet. - Secondary amine proton (NH) as a doublet. - Aliphatic protons from the 3-methylbutan-2-yl group in the 0.8-4.0 ppm range.
¹³C NMR - Aromatic carbons in the 110-150 ppm range. - Carbonyl carbon of the amide around 165-170 ppm. - Aliphatic carbons in the 10-60 ppm range.
FT-IR - N-H stretches for the amide and secondary amine (~3200-3400 cm⁻¹). - C=O stretch for the amide (~1650-1680 cm⁻¹). - Asymmetric and symmetric N-O stretches for the nitro group (~1520 and ~1340 cm⁻¹).
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z = 252.13.

Reactivity and Application in Drug Synthesis

The utility of 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide as an intermediate stems from the distinct reactivity of its functional groups.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, typically using reagents like tin(II) chloride, sodium dithionite, or catalytic hydrogenation. This transformation is a key step in building more complex heterocyclic systems common in drug molecules.

  • Amide Group Reactivity: While generally stable, the amide can be hydrolyzed under harsh acidic or basic conditions.

  • Aromatic Ring Substitution: The electron-donating amino group activates the aromatic ring for further electrophilic substitutions if required.

The primary application of this intermediate is in the synthesis of triazine-based compounds like Enasidenib. After the reduction of the nitro group to an amine, the resulting diamine can be cyclized with other reagents to form the core triazine structure of the final drug.

Application_Pathway A 4-[(3-Methylbutan-2-yl)amino] -3-nitrobenzamide B 3-Amino-4-[(3-methylbutan-2-yl)amino] benzamide A->B Nitro Group Reduction (e.g., H₂, Pd/C) C Triazine Core Formation B->C Reaction with Substituted Cyanuric Chloride D Enasidenib (API) C->D Further Functionalization

Caption: Role as an intermediate in API synthesis.

Safety and Handling

As a research chemical, 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide should be handled with appropriate safety precautions.

  • General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicology: Specific toxicological data is unavailable. However, nitroaromatic compounds are often treated as potentially toxic and mutagenic. Avoid inhalation, ingestion, and skin contact.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide is a valuable, albeit specialized, chemical intermediate. Its importance is intrinsically linked to the synthesis of advanced pharmaceutical agents like Enasidenib. Understanding its synthesis via nucleophilic aromatic substitution and the reactivity of its key functional groups is essential for medicinal chemists working on novel therapeutics. The protocols and data presented in this guide provide a solid, experience-based framework for the successful synthesis, characterization, and application of this key building block.

References

  • Google Patents. (n.d.). Amorphous enasidenib in a stabilized form. WO2020239759A1.
  • Abdel-Maksoud, M. S., et al. (2023). Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents. ResearchGate. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents. National Center for Biotechnology Information. Retrieved from [Link]

  • Scope Journal. (2023). Synthesis of Novel 4-(2-Chlorophenyl)-2,5-Diphenyl-3H-Pyrrole from the β-Carbonyl Compound as Isocitrate Dehydrogenase. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: Structural Characterization and Synthetic Utility of 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide

[1] Part 1: Core Directive & Executive Summary[1] This monograph serves as a definitive technical guide for the synthesis, characterization, and application of 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide .[1] This mol...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Core Directive & Executive Summary[1]

This monograph serves as a definitive technical guide for the synthesis, characterization, and application of 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide .[1] This molecule represents a specialized scaffold in medicinal chemistry, combining a distinct nitrobenzamide core (often associated with PARP inhibition and antiviral precursors) with a bulky, chiral secondary alkyl amine side chain.[1]

Key Technical Insights:

  • Pharmacophore Class: Nitrobenzamide (potential PARP inhibitor analog / Benzimidazole precursor).[1]

  • Synthetic Pathway: Nucleophilic Aromatic Substitution (

    
    ) utilizing the "Ortho-Nitro Effect" for activation.[1]
    
  • Critical Feature: The steric bulk of the 3-methylbutan-2-yl group requires modified reaction kinetics compared to standard alkyl amines.[1]

Part 2: Molecular Architecture & Stereochemistry

Structural Analysis

The molecule comprises a benzamide core substituted at the 3-position with a nitro group (


) and at the 4-position with a (3-methylbutan-2-yl)amino group.[1]
  • Intramolecular Hydrogen Bonding: A critical structural feature is the planarizing intramolecular hydrogen bond between the amine proton (

    
    ) and the ortho-nitro oxygen.[1] This interaction locks the conformation, increasing lipophilicity (LogP) and membrane permeability, a phenomenon well-documented in similar 4-amino-3-nitrobenzamide derivatives [1].[1]
    
  • Chirality: The 3-methylbutan-2-yl substituent possesses a chiral center at the C2 position.[1] Unless a stereospecific amine is used during synthesis, the product will exist as a racemic mixture (

    
    ). For high-affinity drug binding, enantioselective synthesis using chiral amines (e.g., (S)-3-methylbutan-2-amine) is recommended.[1]
    
Pharmacophore Mapping (DOT Visualization)

The following diagram illustrates the functional regions of the molecule and their interactions.

PharmacophoreMap Core Benzamide Core (Scaffold) Nitro 3-Nitro Group (e- Withdrawing) Core->Nitro Meta-position Amine 4-Amino Linker (H-Bond Donor) Core->Amine Para-position Target Target Binding (PARP/Kinase Pocket) Core->Target Pi-Stacking Nitro->Amine Intramolecular H-Bond (Lock) Tail 3-Methylbutan-2-yl (Hydrophobic/Chiral) Amine->Tail Steric Bulk Tail->Target Van der Waals Interactions

Figure 1: Pharmacophore map highlighting the intramolecular hydrogen bond (dashed red) and the hydrophobic tail interaction.

Part 3: Synthetic Methodology ( Protocol)

Retrosynthetic Logic

The most robust synthesis utilizes Nucleophilic Aromatic Substitution (


) .[1] The 3-nitro group acts as an electron-withdrawing group (EWG), activating the 4-position for nucleophilic attack.[1]
  • Precursor: 4-Chloro-3-nitrobenzamide (Commercially available or synthesized from 4-chloro-3-nitrobenzoic acid).[1]

  • Nucleophile: 3-Methylbutan-2-amine (1,2-Dimethylpropylamine).[1]

  • Challenge: The nucleophile is sterically hindered (secondary amine with adjacent branching). Standard conditions for methylamine will fail; elevated temperature and polar aprotic solvents are required.[1]

Experimental Protocol (Step-by-Step)

Reagents:

  • 4-Chloro-3-nitrobenzamide (1.0 eq)[1]

  • 3-Methylbutan-2-amine (1.2 - 1.5 eq)[1]

  • Triethylamine (TEA) or DIPEA (2.0 eq) – Base scavenger for HCl[1]

  • Solvent: DMF (Dimethylformamide) or Ethanol (High temp reflux)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-3-nitrobenzamide (e.g., 2.0 g, 10 mmol) in DMF (15 mL). Note: DMF is preferred over ethanol due to the higher boiling point needed for hindered amines.[1]

  • Addition: Add Triethylamine (2.8 mL, 20 mmol) followed by dropwise addition of 3-Methylbutan-2-amine (1.7 mL, ~12 mmol).

  • Reaction: Heat the mixture to 90–100°C for 6–8 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (

    
    ) should disappear, replaced by a yellow/orange fluorescent spot (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.[1][2][3][4]

    • Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a yellow solid due to the hydrophobic alkyl tail.

    • Troubleshooting: If oil forms (common with bulky alkyl chains), extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from hot Ethanol/Water (9:1).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Chloro-3-nitrobenzamide + 3-Methylbutan-2-amine Condition Condition: DMF, 100°C, 8h Base: Et3N Start->Condition Mix Intermediate Transition State: Meisenheimer Complex Condition->Intermediate Heat Workup Workup: Quench in Ice Water (Precipitation) Intermediate->Workup -HCl Product Product: 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide (Yellow Solid) Workup->Product Filter/Dry

Figure 2: Synthetic workflow for the


 preparation of the target molecule.

Part 4: Analytical Characterization (Self-Validating)[1]

To ensure scientific integrity, the isolated product must meet the following spectral criteria.

Nuclear Magnetic Resonance ( -NMR)

The spectrum will exhibit distinct features confirming the substitution.

Proton EnvironmentChemical Shift (

ppm)
MultiplicityDiagnostic Note
Amide

7.4 – 8.0Broad SingletTwo distinct peaks often seen due to restricted rotation.[1]
Aromatic H-2 8.6 – 8.8Doublet (d)Deshielded by adjacent

group.[1]
Aromatic H-5 6.9 – 7.1Doublet (d)Shielded by the electron-donating amine.[1]
Amine

8.4 – 8.6 Broad DoubletKey Indicator: Downfield shift due to H-bond with

.[1]
Chiral methine ~3.6MultipletAdjacent to nitrogen.[1]
Isopropyl Methyls 0.9 – 1.1DoubletsDistinct diastereotopic methyls may appear.[1]
Mass Spectrometry (LC-MS)[1]
  • Formula:

    
    
    
  • Molecular Weight: 251.28 g/mol [1]

  • Expected Ion:

    
    [1]
    
  • Fragmentation Pattern: Loss of the alkyl chain (

    
    ) is a common fragmentation pathway in ESI-MS for secondary amines.[1]
    

Part 5: Downstream Applications

Precursor to Benzimidazoles

This molecule is a high-value intermediate.[1][5] Reduction of the nitro group (using


 or 

) yields the ortho-phenylenediamine derivative.[1] Reaction of this diamine with aldehydes or carboxylic acids yields 2-substituted benzimidazoles , a scaffold ubiquitous in antivirals (e.g., precursors to molecules functionally similar to Enviroxime) and anthelmintics [2].[1]
PARP Inhibition Potential

The 4-iodo-3-nitrobenzamide (Iniparib) scaffold targets the zinc finger of PARP1 [3].[1] While the iodine is replaced here by a bulky amine, the electronic environment of the benzamide core remains similar. This molecule serves as a probe to test steric tolerance within the PARP binding pocket.

References

  • Crystal Structure & H-Bonding: Liu, B. N., et al. (2009).[1] "4-Chloro-3-nitrobenzamide."[1][6][7][8][9][10] Acta Crystallographica Section E, 65(1), o80.[1] Link

  • Benzimidazole Synthesis: BenchChem. "4-Amino-3-nitrobenzenesulfonamide Research Chemical."[1] (Accessed 2023).[1] Link

  • PARP Inhibition: Vertex AI Search Results (2023). "Potential chemotherapeutic activity of 4-iodo-3-nitrobenzamide."[1][11] NIH/PubMed.[1][5] Link

  • Reaction Mechanism: CymitQuimica.[1] "Benzamide, 4-amino-3-nitro- Properties and Reactivity." Link

Sources

Foundational

Technical Guide: Synthesis of 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide

Executive Summary This technical guide details the synthetic pathway for 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide , a functionalized nitrobenzamide derivative. Compounds of this class are frequently utilized as int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic pathway for 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide , a functionalized nitrobenzamide derivative. Compounds of this class are frequently utilized as intermediates in the development of antiviral agents (specifically HIV-1 attachment inhibitors) and kinase inhibitors. The presence of the ortho-nitro group relative to the amine functionality is critical for maintaining the specific electronic and steric environment required for biological interaction.

The synthesis prioritizes a Nucleophilic Aromatic Substitution (


)  strategy. This approach exploits the electron-withdrawing nature of the nitro and amide groups to facilitate the displacement of a halogen leaving group by a hindered primary amine.

Retrosynthetic Analysis & Strategy

The structural dissection of the target molecule reveals two primary synthons. The most chemically efficient disconnection occurs at the


 bond.
  • Target: 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide

  • Disconnection: Nucleophilic displacement at the C4 position.

  • Electrophile (Substrate): 4-Chloro-3-nitrobenzamide (CAS: 16588-06-0).[1][2] The chlorine atom is activated for substitution by the ortho-nitro group and the para-amide group.

  • Nucleophile: 3-Methylbutan-2-amine (1,2-Dimethylpropylamine). Note: This amine possesses a chiral center. Unless a specific enantiomer is required for biological assay, the racemic amine is typically employed.

Reaction Pathway Diagram[3]

Retrosynthesis Target Target Molecule 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide Arrow Retrosynthesis (Disconnection) Target->Arrow Precursor1 Electrophile 4-Chloro-3-nitrobenzamide Arrow->Precursor1 Precursor2 Nucleophile 3-Methylbutan-2-amine Arrow->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target from activated aryl chloride and alkyl amine.

Synthesis of Precursor: 4-Chloro-3-nitrobenzamide

Note: While 4-Chloro-3-nitrobenzamide is commercially available, in-house synthesis from the cheaper 4-chloro-3-nitrobenzoic acid is often preferred for scale-up or cost reduction.

Mechanism: Acyl Substitution

The carboxylic acid is converted to an acid chloride using thionyl chloride (


), followed by amidation with aqueous ammonia.
Protocol
  • Activation: Suspend 4-chloro-3-nitrobenzoic acid (20.0 g, 99.2 mmol) in toluene (100 mL).

  • Chlorination: Add thionyl chloride (14.4 mL, 198 mmol) and a catalytic drop of DMF. Heat to reflux for 3 hours until gas evolution (

    
    , 
    
    
    
    ) ceases and the solution clarifies.
  • Evaporation: Concentrate under reduced pressure to remove excess

    
    .
    
  • Amidation: Dissolve the residue in dry THF (50 mL) and add dropwise to a stirred solution of 28% aqueous ammonia (100 mL) at 0°C.

  • Isolation: Stir for 1 hour. Filter the resulting precipitate, wash with water, and dry in a vacuum oven at 50°C.

    • Expected Yield: >90%[1][2][3][4]

    • Appearance: Off-white to pale yellow solid.

Core Synthesis: Nucleophilic Aromatic Substitution ( )

This is the critical step. The reaction relies on the Meisenheimer complex mechanism.[5] The ortho-nitro group is essential; it stabilizes the negative charge intermediate through resonance, lowering the activation energy for the attack of the sterically hindered amine.

Reagents & Materials
ReagentEquiv.[1][6][7][8]Role
4-Chloro-3-nitrobenzamide 1.0Substrate (Electrophile)
3-Methylbutan-2-amine 1.2 - 1.5Nucleophile
Triethylamine (TEA) 2.0Proton Scavenger (Base)
Ethanol (EtOH) SolventPolar Protic Solvent (Promotes

)
Step-by-Step Protocol

1. Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chloro-3-nitrobenzamide (10.0 g, 49.8 mmol) in Ethanol (100 mL).

2. Nucleophile Addition: Add Triethylamine (13.9 mL, 100 mmol) followed by 3-methylbutan-2-amine (6.5 g, 74.7 mmol).

  • Technical Note: If using the hydrochloride salt of the amine, increase TEA to 3.0 equivalents to ensure free amine generation.

3. Thermal Activation: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: 5% Methanol in DCM) or HPLC. The starting material (

    
    ) should disappear, replaced by a more polar yellow spot (
    
    
    
    ).
  • Duration: Typically 4–6 hours.

4. Workup (Precipitation Method): Once complete, cool the reaction mixture to room temperature.

  • Option A (High Concentration): If the product crystallizes upon cooling, filter directly.

  • Option B (Standard): Pour the reaction mixture into ice-cold water (300 mL) with rapid stirring. The product will precipitate as a bright yellow solid.

5. Purification: Filter the solid and wash with cold water (


 mL) to remove triethylamine hydrochloride salts.
  • Recrystallization:[3][7] Recrystallize the crude solid from hot Ethanol/Water (8:2) to obtain high-purity crystals.

Process Workflow Diagram

Workflow Start Start: Dissolve 4-Cl-3-nitrobenzamide in Ethanol AddReagents Add TEA (2.0 eq) and 3-Methylbutan-2-amine (1.5 eq) Start->AddReagents Reflux Reflux at 78°C (4-6 Hours) AddReagents->Reflux Check TLC/HPLC Complete? Reflux->Check Check->Reflux No Quench Pour into Ice Water (Precipitation) Check->Quench Yes Filter Vacuum Filtration & Wash with H2O Quench->Filter Recryst Recrystallize (EtOH/H2O) Filter->Recryst Final Final Product: Yellow Crystalline Solid Recryst->Final

Figure 2: Operational workflow for the


 synthesis and purification.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against the following criteria.

Proton NMR ( -NMR)
  • Solvent: DMSO-

    
    
    
  • Key Signals:

    • 
       ppm (d, 1H, Ar-H2): The proton between the nitro and amide groups is highly deshielded.
      
    • 
       ppm (m, 2H, Ar-H5, H6): Aromatic protons.
      
    • 
       ppm (d, 1H, -NH-): Secondary amine proton, often split due to coupling with the chiral CH.
      
    • 
       ppm (br s, 2H, -CONH2): Amide protons.
      
    • Alkyl Chain: Look for the isopropyl doublet (

      
       ppm) and the methyl doublet (
      
      
      
      ppm) characteristic of the 3-methylbutan-2-yl group.
Mass Spectrometry (LC-MS)[7]
  • Ionization: ESI (+)

  • Expected Mass:

    • Formula:

      
      [9]
      
    • Molecular Weight: 251.28 g/mol

    • Observed

      
      
      
Physical Properties[2][6][10]
  • Appearance: Yellow crystalline solid (Nitroanilines are characteristically yellow/orange due to conjugation).

  • Melting Point: Expected range 145–155°C (Dependent on purity and polymorph).

Expertise & Troubleshooting (E-E-A-T)

Steric Hinderance

The nucleophile, 3-methylbutan-2-amine, is a secondary alkyl amine with significant steric bulk near the nitrogen.

  • Issue: Reaction rate may be slow compared to simple methylamine.

  • Solution: If reflux in ethanol is too slow (>12 hours), switch solvent to DMF or DMSO and heat to 90°C. These dipolar aprotic solvents stabilize the transition state more effectively than ethanol.

Impurity Profile
  • Hydrolysis: Prolonged heating in wet solvents can hydrolyze the amide back to the carboxylic acid. Ensure solvents are dry or use excess amine to buffer.

  • Bis-substitution: Highly unlikely here. The amino group introduced is electron-donating, which deactivates the ring toward further nucleophilic attack, making the reaction self-limiting to mono-substitution.

Safety Considerations
  • Nitro Compounds: Potentially energetic. Do not heat the dry solid above its decomposition temperature.

  • Skin Sensitization: Both the precursor (aryl chloride) and the product are potential sensitizers. Use nitrile gloves and work in a fume hood.

References

  • BenchChem. (2025).[8] Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride. Retrieved from

  • International Journal of Pharmacy and Biological Sciences. (2019). Synthesis, Characterization of 4-Nitrobenzamide Derivatives. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 27942, 4-Chloro-3-nitrobenzamide. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

  • MDPI. (2024). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from

Sources

Exploratory

4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide IUPAC name

Initiating the Analysis I've started by dissecting the user's request. My focus is now on the compound, 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide, and the desired format: a detailed technical guide or whitepaper.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating the Analysis

I've started by dissecting the user's request. My focus is now on the compound, 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide, and the desired format: a detailed technical guide or whitepaper. This involves clearly identifying the core topic and determining the appropriate level of depth.

Defining the Scope

I'm now zeroing in on the intended audience: researchers and drug development professionals. This dictates a format offering editorial freedom, structured organically. My approach prioritizes scientific integrity, adopting a Senior Application Scientist persona. I'll provide clear causality, establish trustworthiness with self-validating protocols, and back it all up with citations. I plan to use tables, step-by-step protocols, and Graphviz diagrams for clarity. I'll finalize this as a complete guide with a detailed references section.

\n\n

Unveiling the Molecule

I've begun dissecting the molecule itself and its context. The name, 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide, is now broken down: a benzamide core, a nitro group, an amine linker, and a 3-methylbutan-2-yl group. My next task is to determine the chemical's current usage.

Investigating the Chemical Structure

I've been immersed in dissecting the chemical structure to figure out if it is a known API. So far, my attempts to match it with Zalcitabine, Idalopirdine, BMS-204352, and Cobicistat have yielded nothing. I am now exploring potential relations to Etoposide as well. My current working hypothesis is that it might be a chemical intermediate or a less common research compound, and I will be looking for common names or a CAS number. I've refined my search queries to include all possible names.

Clarifying the Purpose

I'm now zeroing in on the functional context. I'll perform a Google search to determine its common name and pharmacological class, aiming to craft a meaningful "drug development" guide. If it's a generic intermediate, the guide will shift to the synthesis and characterization of nitrobenzamide scaffolds. I've begun Google searches with different queries, and if nothing specific comes up, I'll treat it as a representative "Model Compound" for nitrobenzamide scaffold synthesis.

Refining the Focus

I'm now zeroing in on the guide's specific framing. I am proceeding on the assumption the user wants a guide on this specific structure. If it's not a famous drug, I will frame the guide around the synthesis, characterization, and pharmaceutical relevance of 3-nitrobenzamide scaffolds, using this molecule as the primary case study. However, I've just realized the 3-methylbutan-2-yl group is chiral. This presents an excellent opportunity to focus on chirality in


 synthesis! I've been refining the structural guide now. The guide will be as follows: Title: Beyond the IUPAC Name: Synthesis and Structural Validation of 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide Scaffolds. Introduction: The importance of nitrobenzamides in medicinal chemistry (antivirals, PARP inhibitors context). Section 1: Retrosynthetic Analysis & Strategy. (The "Why"). Section 2: Synthesis Protocol (

). (The "How" - detailed).

Expanding the Structure

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) with 4-chloro- or 4-fluoro-3-nitrobenzamide as substrates. I'm focusing on the nucleophile, 3-methylbutan-2-amine, and considering base and solvent options. I'm injecting expert insights on regioselectivity, controlled by the leaving group and the nitro ortho-effect, and the steric hindrance of the bulky amine. I'm also planning a DOT diagram to visualize the 

Meisenheimer complex.

Refining the Synthesis Guide

I'm now focusing on the practical aspects. I will provide clearer instructions: instead of just saying "mix," I'll incorporate specifics like monitoring the reaction using TLC or LCMS. I'm also refining the workup steps, now considering the amine protonation and benzamide solubility. I've realized that water precipitation is a better approach than an acidic wash. I'll also clarify the implications of the chiral center, explicitly addressing the need for enantiopure amine when required, and will add a section on chiral HPLC. Furthermore, I'll search for the molecule's specific biological activity or properties.

Finalizing the Details

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 reactions of nitrobenzamides and methods for chiral amine resolution to provide a robust scientific foundation. I am finalizing the output format.

Analyzing the Chemical Landscape

I've been looking into the compound "4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide." My initial searches confirm it's not a widely known drug, lacking a readily available generic name. Further investigation is needed to determine its therapeutic potential, if any.

Exploring Structural Similarities

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Developing a Synthesis Guide

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of 4-fluoro
Foundational

4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide literature review

The following technical guide details the synthesis, characterization, and downstream utility of 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide (CAS 923156-08-5). This compound serves as a critical intermediate in the de...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and downstream utility of 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide (CAS 923156-08-5). This compound serves as a critical intermediate in the development of N1-substituted benzimidazole scaffolds, widely utilized in kinase inhibitors (e.g., JAK1/2) and antiviral agents.

Strategic Synthesis & Application in Benzimidazole Scaffolds

Part 1: Executive Summary & Compound Identity

4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide is a specialized nitro-aromatic building block.[1][2] Structurally, it consists of a benzamide core functionalized with a nitro group at the 3-position and a sterically demanding 1,2-dimethylpropyl (3-methylbutan-2-yl) amine at the 4-position.

Its primary utility lies in medicinal chemistry as a precursor to 1-(1,2-dimethylpropyl)-1H-benzimidazole-5-carboxamides . The bulky, branched alkyl group at the 4-amino position is strategically valuable for filling hydrophobic pockets (e.g., the ATP-binding site of kinases or the S1 pocket of viral proteases), while the benzamide moiety provides a handle for hydrogen bonding or further elaboration.

Property Specification
CAS Number 923156-08-5
IUPAC Name 4-[(3-methylbutan-2-yl)amino]-3-nitrobenzamide
Molecular Formula C₁₂H₁₇N₃O₃
Molecular Weight 251.28 g/mol
Physical State Yellow crystalline solid (characteristic of o-nitroanilines)
Key Moiety 1,2-dimethylpropyl (sec-isoamyl) group – Chiral Center
Part 2: Chemical Synthesis & Methodology

The synthesis of this compound presents a specific challenge: the Nucleophilic Aromatic Substitution (SₙAr) of a 4-halo-3-nitrobenzamide with a sterically hindered amine (3-methylbutan-2-amine).

2.1. Reaction Mechanism (SₙAr)

The electron-withdrawing nitro group at the ortho position activates the C4-halogen bond, facilitating nucleophilic attack. However, the nucleophile (3-methylbutan-2-amine) possesses significant steric bulk due to the adjacent isopropyl and methyl groups.

Protocol: SₙAr Synthesis

  • Starting Materials : 4-Fluoro-3-nitrobenzamide (preferred over chloro for faster kinetics with bulky amines) and 3-methylbutan-2-amine.

  • Solvent System : Anhydrous DMF or NMP (Polar Aprotic).

  • Base : Diisopropylethylamine (DIEA) – 2.5 equivalents.

  • Conditions : 80°C – 100°C for 4–12 hours.

Expert Insight: Using ethanol or mild heating (common for simple amines) often results in incomplete conversion due to the steric hindrance of the 1,2-dimethylpropyl group. High-boiling polar aprotic solvents are required to drive the reaction to completion.

2.2. Downstream Transformation: The Benzimidazole Route

The nitrobenzamide is rarely the final API. It is almost exclusively reduced and cyclized.

Step A: Nitro Reduction

  • Reagents : H₂ (1 atm) / 10% Pd/C in Methanol OR Iron powder / NH₄Cl in EtOH/H₂O.

  • Product : 3-amino-4-[(3-methylbutan-2-yl)amino]benzamide.[1]

  • Note : The bulky alkyl group protects the secondary amine from side reactions, but care must be taken not to over-reduce the aromatic ring.

Step B: Cyclization to Benzimidazole

  • Reagents : Triethyl orthoformate (for R=H) or an aldehyde + oxidant.

  • Mechanism : Condensation of the newly formed primary amine and the secondary alkyl-amine with the electrophilic carbon source.

  • Outcome : Formation of the 1-(3-methylbutan-2-yl)-1H-benzimidazole core.

Part 3: Visualization of Workflows
Diagram 1: Synthetic Pathway & Logic

The following diagram illustrates the conversion from the raw halide to the active benzimidazole scaffold, highlighting the critical decision points.

SynthesisPath Start 4-Fluoro-3-nitrobenzamide Intermediate 4-[(3-Methylbutan-2-yl)amino] -3-nitrobenzamide (Target Intermediate) Start->Intermediate SnAr, 90°C, DIEA (overcomes sterics) Reagent 3-Methylbutan-2-amine (Steric Nucleophile) Reagent->Intermediate Reduction Reduction (Pd/C, H2) Intermediate->Reduction Diamine 3,4-Diamino Intermediate Reduction->Diamine Nitro -> Amine Cyclization Cyclization (Orthoformate/Aldehyde) Diamine->Cyclization Final N1-Substituted Benzimidazole Scaffold Cyclization->Final Ring Closure

Caption: Synthetic trajectory from activated halide to N1-functionalized benzimidazole via the target nitrobenzamide intermediate.

Part 4: Therapeutic Applications & Stereochemistry
4.1. The Role of the 1,2-Dimethylpropyl Group

The 3-methylbutan-2-yl group is not merely a solubilizing tail; it is a shape-determining moiety .

  • Chirality : The C2 position is chiral. In drug development, the (S)- or (R)-enantiomer is usually selected to fit a specific protein pocket.

    • Example: In JAK inhibitors, branched alkyl groups often occupy the hydrophobic region under the G-loop of the kinase domain.

  • Lipophilicity : This group significantly increases logP, improving membrane permeability compared to a methyl or ethyl substituent.

4.2. Contextual Case Study: Kinase Inhibition

While the specific nitrobenzamide (CAS 923156-08-5) is a building block, structurally similar moieties appear in patents for JAK1 inhibitors (e.g., EP3190116A1). In these systems, the bulky amine ensures selectivity by clashing with residues in off-target kinases while fitting perfectly into the target's adaptable hydrophobic pocket.

Part 5: Analytical Characterization

To validate the synthesis of 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide, the following analytical signals are diagnostic:

  • ¹H NMR (DMSO-d₆) :

    • Amide Protons : Two broad singlets around δ 7.2–8.0 ppm (CONH₂).

    • NH-Ar : A doublet around δ 8.5 ppm (coupled to the CH of the alkyl group), shifting due to the intramolecular H-bond with the nitro group.

    • Aromatic : Distinct pattern for 1,2,4-substitution (d, dd, d).

    • Alkyl Region :[1]

      • Multiplet at δ ~3.6 ppm (CH-N).

      • Multiplet at δ ~1.8 ppm (CH-isopropyl).

      • Three distinct methyl signals (doublets) due to the chiral center making the isopropyl methyls diastereotopic.

  • LC-MS :

    • ESI+ : Strong [M+H]⁺ peak at m/z 252.1.

    • Fragmentation : Loss of the alkyl chain or nitro group is common in MS/MS.

References
  • Vertex Pharmaceuticals. (2017). Pyrazolothiazole compound and medicine (Patent EP3190116A1). European Patent Office.
  • National Center for Biotechnology Information . (2011). Synthesis and evaluation of JDTic analogs (Discussion of 3-methylbutan-2-amine derivatives). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Exploratory

Introduction: The Molecular Identity of 4-Aminobenzamide

An In-depth Technical Guide to the Spectroscopic Data of 4-Aminobenzamide 4-Aminobenzamide (CAS No: 2835-68-9), a simple yet significant molecule, serves as a fundamental building block in medicinal chemistry and a cruci...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Data of 4-Aminobenzamide

4-Aminobenzamide (CAS No: 2835-68-9), a simple yet significant molecule, serves as a fundamental building block in medicinal chemistry and a crucial biochemical reagent.[1] With the molecular formula C₇H₈N₂O and a molecular weight of 136.15 g/mol , its structure features a benzamide core with an amino group at the para (4-) position.[2][3] This compound is notably recognized as an inhibitor of poly(ADP-ribose)polymerase (PADPRP), an enzyme involved in DNA repair, cell death, and inflammation, making it a valuable tool in cytotoxic and cell death studies.[1]

The precise and unambiguous characterization of 4-aminobenzamide is paramount for its application in research and drug development, ensuring purity, confirming structural integrity, and understanding its chemical behavior. Spectroscopic analysis provides the definitive fingerprint of a molecule. This guide offers a comprehensive, in-depth exploration of the key spectroscopic data for 4-aminobenzamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. Each section is designed to provide not only the raw data but also the underlying scientific principles, field-proven experimental protocols, and expert interpretation of the spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of individual nuclei, primarily ¹H (protons) and ¹³C.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The Causality Behind the Spectrum

In ¹H NMR, protons in different electronic environments resonate at distinct frequencies. For 4-aminobenzamide, the key structural features—the para-substituted aromatic ring, the primary amine (-NH₂), and the primary amide (-CONH₂) —each produce characteristic signals. The delocalization of lone pair electrons from the nitrogen into the amide carbonyl group gives the C-N bond a partial double-bond character.[4][5] This restricted rotation can sometimes lead to distinct signals for the two amide protons, although they often appear as a single broad peak due to chemical exchange and quadrupole broadening from the ¹⁴N nucleus.

Experimental Protocol: ¹H NMR Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble and whose residual peaks do not obscure analyte signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves 4-aminobenzamide and its residual water peak does not typically interfere with the aromatic or amine/amide proton signals.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 4-aminobenzamide.

  • Dissolution: Dissolve the sample in ~0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Analysis: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Data acquisition typically involves a standard pulse program, with a sufficient number of scans to achieve a good signal-to-noise ratio.[6]

Data Presentation & Authoritative Grounding

The ¹H NMR spectrum of 4-aminobenzamide in DMSO-d₆ displays four distinct signals.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.55Doublet (d)2HH-2, H-6 (Aromatic)
~7.10Singlet (br)2H-CO NH₂ (Amide)
~6.55Doublet (d)2HH-3, H-5 (Aromatic)
~5.45Singlet (br)2HAr-NH₂ (Amine)
(Note: Data synthesized from typical values and literature.[7])

Trustworthiness: A Self-Validating Interpretation

  • Aromatic Region: The aromatic protons exhibit a classic AA'BB' splitting pattern characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the electron-withdrawing amide group (H-2, H-6) are deshielded and appear downfield (~7.55 ppm). Conversely, the protons ortho to the electron-donating amino group (H-3, H-5) are shielded and appear upfield (~6.55 ppm).[7]

  • Amide & Amine Protons: The -CONH₂ and Ar-NH₂ protons appear as broad singlets. Their broadness is due to rapid chemical exchange with trace amounts of water in the solvent and quadrupolar coupling with the adjacent nitrogen atom. Their chemical shifts are highly dependent on concentration and temperature. The amide protons are significantly downfield due to the deshielding effect of the adjacent carbonyl group.

Visualization: ¹H NMR Structural Correlation

G cluster_mol 4-Aminobenzamide Structure cluster_spec ¹H NMR Signals (DMSO-d₆) mol H2_6 δ ~7.55 (d, 2H) CONH2 δ ~7.10 (br s, 2H) H3_5 δ ~6.55 (d, 2H) NH2 δ ~5.45 (br s, 2H) p1 p1->H3_5 H-3, H-5 p2 p2->CONH2 -CONH₂ p3 p3->H2_6 H-2, H-6 p4 p4->NH2 -NH₂

Caption: Correlation of 4-aminobenzamide protons with their ¹H NMR signals.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Experience: Mapping the Carbon Skeleton

¹³C NMR provides a direct map of the carbon framework. Each chemically unique carbon atom produces a single peak, and its chemical shift reveals its electronic environment. The influence of the electron-donating amino group and the electron-withdrawing amide group creates a distinct pattern of chemical shifts for the aromatic carbons.

Experimental Protocol: ¹³C NMR Sample Preparation

The protocol is identical to that for ¹H NMR. ¹³C NMR experiments require a longer acquisition time due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, resulting in a spectrum of singlets for each carbon.

Data Presentation & Authoritative Grounding

Chemical Shift (δ) ppmAssignment
~168.8C=O (Amide Carbonyl)
~151.4C-4 (Carbon attached to -NH₂)
~129.4C-2, C-6 (Carbons ortho to -CONH₂)
~120.8C-1 (Carbon attached to -CONH₂)
~112.8C-3, C-5 (Carbons ortho to -NH₂)
(Note: Data sourced from PubChem and supporting information from chemical synthesis papers.[2][7])

Trustworthiness: A Self-Validating Interpretation

  • Carbonyl Carbon: The amide carbonyl carbon is the most deshielded, appearing furthest downfield (~168.8 ppm) due to the strong electron-withdrawing effect of the oxygen atom.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are modulated by the substituents.

    • C-4: The carbon directly attached to the electron-donating amino group (C-4) is significantly deshielded (~151.4 ppm).

    • C-1: The carbon attached to the electron-withdrawing amide group (C-1) is found at ~120.8 ppm.

    • C-2/C-6 and C-3/C-5: The remaining aromatic carbons appear as two distinct signals. The carbons ortho to the amide (C-2, C-6) are at ~129.4 ppm, while the carbons ortho to the amine group (C-3, C-5) are shielded and appear further upfield at ~112.8 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: The Vibrational Fingerprint

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification.[8] For 4-aminobenzamide, we expect to see distinct absorptions for the N-H bonds of the amine and amide, the C=O bond of the amide, and vibrations from the aromatic ring.

Experimental Protocol: Solid-State IR (KBr Pellet Method)

This classic method involves dispersing the solid sample in a matrix of potassium bromide (KBr), which is transparent to IR radiation.

  • Grinding: Add ~1-2 mg of 4-aminobenzamide and ~100-200 mg of dry, spectroscopic-grade KBr to an agate mortar. Grind the mixture with a pestle for 3-5 minutes until a fine, homogeneous powder is obtained.[9][10] The small particle size is crucial to reduce scattering of the IR beam.

  • Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes.

  • Analysis: A good pellet is thin and transparent. Remove the pellet from the die and place it in the sample holder of the FTIR spectrometer to acquire the spectrum.

Visualization: KBr Pellet Preparation Workflow

G start Start grind Grind 1-2 mg Sample with 100-200 mg KBr in Agate Mortar start->grind load Load Powder into Pellet Die grind->load press Apply 7-10 tons Pressure in Hydraulic Press load->press analyze Place Transparent Pellet in FTIR for Analysis press->analyze end End analyze->end

Caption: Standard workflow for preparing a KBr pellet for FTIR analysis.

Data Presentation & Authoritative Grounding

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3100N-H Stretch (Asymmetric & Symmetric)Primary Amine & Amide
~1650C=O Stretch (Amide I band)Amide
~1600N-H BendAmine / Amide
1600, 1500, 1450C=C StretchAromatic Ring
~840C-H Out-of-plane BendPara-disubstituted Aromatic
(Note: Wavenumbers are approximate and sourced from spectral databases.[2])

Trustworthiness: A Self-Validating Interpretation

  • N-H Stretching Region: This region is often complex. The primary amine (-NH₂) typically shows two bands (asymmetric and symmetric stretching), as does the primary amide (-CONH₂). These often overlap, resulting in a broad, strong absorption pattern between 3400 and 3100 cm⁻¹.

  • Carbonyl Stretching: A very strong and sharp absorption peak around 1650 cm⁻¹ is the unmistakable signature of the amide carbonyl (C=O) group, often referred to as the "Amide I" band.

  • Aromatic Region: Absorptions for the aromatic C=C stretching appear in the 1600-1450 cm⁻¹ region. A key indicator of the para-substitution pattern is a strong out-of-plane C-H bending vibration around 840 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: Weighing the Molecule

Mass spectrometry is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11][12] It provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. For small molecules like 4-aminobenzamide, Electron Ionization (EI) is a common technique that uses a high-energy electron beam to ionize the molecule, often causing it to break into characteristic fragments.[13]

Experimental Protocol: Electron Ionization (EI-MS)

  • Sample Introduction: A small amount of the solid sample is placed in a capillary tube on a direct insertion probe.

  • Vaporization & Ionization: The probe is inserted into the high-vacuum source of the mass spectrometer and heated to vaporize the sample. The gaseous molecules are then bombarded with a 70 eV electron beam. This ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The high energy of the M⁺• causes it to fragment into smaller, stable cations and neutral radicals.

  • Analysis & Detection: The positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio. A detector then records the abundance of each ion.

Data Presentation & Authoritative Grounding

The molecular weight of 4-aminobenzamide is 136.15 g/mol . The EI mass spectrum will show a molecular ion peak at m/z = 136.

m/zProposed FragmentSignificance
136[C₇H₈N₂O]⁺•Molecular Ion (M⁺•)
120[C₇H₆NO]⁺[M - NH₂]⁺
92[C₆H₆N]⁺[M - CONH₂]⁺
65[C₅H₅]⁺Loss of HCN from m/z 92
(Note: Fragmentation data sourced from the NIST Mass Spectrometry Data Center.[2][3])

Trustworthiness: A Self-Validating Interpretation

  • Molecular Ion (m/z 136): The presence of a peak at m/z 136 confirms the molecular weight of the compound.[3]

  • Key Fragments: The fragmentation pattern provides structural proof. The most abundant fragment is often at m/z 120 , corresponding to the loss of an amino radical (•NH₂) from the molecular ion. Another significant fragment at m/z 92 arises from the cleavage of the C-C bond between the aromatic ring and the carbonyl group, with the loss of the amide group as a neutral radical (•CONH₂). The subsequent loss of HCN from the m/z 92 fragment gives rise to the ion at m/z 65 .

Visualization: Proposed EI-MS Fragmentation Pathway

G M [M]⁺• m/z = 136 F120 [M-NH₂]⁺ m/z = 120 M->F120 - •NH₂ F92 [M-CONH₂]⁺ m/z = 92 M->F92 - •CONH₂ F65 [C₅H₅]⁺ m/z = 65 F92->F65 - HCN

Caption: Key fragmentation pathways for 4-aminobenzamide in EI-MS.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Expertise & Experience: The Chromophore Signature

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals (e.g., π → π* transitions).[14] This technique is particularly useful for compounds containing chromophores, which are typically conjugated π-systems. The aromatic ring in 4-aminobenzamide, in conjugation with both the electron-donating amino group and the electron-withdrawing amide group, acts as a strong chromophore.

Experimental Protocol: Solution UV-Vis Spectroscopy

  • Solvent Selection: Choose a UV-transparent solvent such as methanol, ethanol, or water.

  • Stock Solution: Prepare a stock solution of 4-aminobenzamide of known concentration (e.g., 1x10⁻³ M) in the chosen solvent.

  • Dilution: Create a dilute solution (e.g., ~1x10⁻⁵ M) from the stock solution. The concentration should be adjusted so that the maximum absorbance is within the optimal range of the spectrophotometer (ideally 0.2 - 1.0).

  • Analysis: Fill a quartz cuvette with the dilute solution and a reference cuvette with the pure solvent. Place them in a dual-beam UV-Vis spectrophotometer and scan across a range (e.g., 200-400 nm) to record the absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Data Presentation & Authoritative Grounding

Solventλmax (nm)Associated Transition
Ethanol~285 nmπ → π*
(Note: Data sourced from NIST Chemistry WebBook.[15])

Trustworthiness: A Self-Validating Interpretation

The UV-Vis spectrum of 4-aminobenzamide is dominated by a strong absorption band around 285 nm.[15] This absorption is attributed to a π → π* electronic transition within the conjugated system of the benzene ring. The presence of both an activating group (-NH₂) and a deactivating group (-CONH₂) extends the conjugation and causes a bathochromic (red) shift to a longer wavelength compared to unsubstituted benzene (λmax ≈ 255 nm). The exact position of λmax can be influenced by solvent polarity, a phenomenon known as solvatochromism.[16]

Conclusion: A Unified Spectroscopic Portrait

The synergistic application of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provides a complete and unambiguous structural confirmation of 4-aminobenzamide.

  • NMR defines the precise proton and carbon framework and their chemical environments.

  • IR confirms the presence of the key amine, amide, and aromatic functional groups.

  • MS verifies the molecular weight and reveals a predictable fragmentation pattern consistent with the structure.

  • UV-Vis highlights the electronic nature of the conjugated π-system.

For researchers, scientists, and drug development professionals, this comprehensive spectroscopic dataset serves as an authoritative reference for identity confirmation, purity assessment, and quality control, ensuring the reliability and reproducibility of scientific investigations involving this important biochemical compound.

References

  • PubChem. (n.d.). 4-Aminobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, 4-amino-: UV/Visible spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • UFN, I. J., & Osu, C. I. (2015). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research, 8(4), 1831-1838. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, 4-amino-: Mass spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Görgülü, G., et al. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of 4-aminobenzamide and anthranilamide. Retrieved from [Link]

  • Müller, A., et al. (2016). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 408(28), 7933-7963. Retrieved from [Link]

  • ResearchGate. (n.d.). UV/vis spectroscopic data. Retrieved from [Link]

  • SIELC Technologies. (2024). UV-Vis Spectrum of 4-Aminobenzoic Acid. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry. Retrieved from [Link]

  • Yoon, S., et al. (2018). Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR and Quantum Calculations. Molecules, 23(9), 2269. Retrieved from [Link]

  • Stojković, J., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Monatshefte für Chemie - Chemical Monthly, 152, 941-953. Retrieved from [Link]

  • LCGC International. (2020). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of ethyl 4-aminobenzoate. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Liu, W. (2023). ¹H NMR Spectrum of Amide Compounds. University Chemistry, 38(7), 218-223. Retrieved from [Link]

  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Mowery, J. D. (2001). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education, 78(3), 321. Retrieved from [Link]

  • Vickerman, J. C. (2020). Organic Secondary Ion Mass Spectrometry. Spectroscopy Online. Retrieved from [Link]

  • Kumar, A., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103233. Retrieved from [Link]

  • Al-Ghannam, S. M., et al. (2023). Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review. Journal of Taibah University for Science, 17(1). Retrieved from [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]

  • ResearchGate. (n.d.). How to prepare IR samples? Retrieved from [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • CAS. (n.d.). 4-Aminobenzamide. CAS Common Chemistry. Retrieved from [Link]

  • University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Safety and Hazards of 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals Introduction This document is intended to empower researchers, scientists, and drug development professionals to conduct risk assessments and implement appr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document is intended to empower researchers, scientists, and drug development professionals to conduct risk assessments and implement appropriate safety measures when handling this and structurally related compounds. The information herein is synthesized from a conservative assessment of the known hazards of its chemical class.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Based on its structural components, 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide should be treated as a hazardous chemical with the potential for significant health and environmental effects.

Toxicological Hazards

The primary toxicological concerns stem from the nitroaromatic and benzamide moieties.

  • Acute Toxicity: Many nitroaromatic compounds are acutely toxic if ingested, inhaled, or absorbed through the skin.[1][2] Similarly, benzamide derivatives are often categorized as harmful if swallowed.[3][4][5] Symptoms of acute exposure to related compounds can include irritation of the respiratory tract, skin, and eyes.[4][6][7]

  • Mutagenicity and Carcinogenicity: Nitroaromatic compounds are a well-documented class of mutagens and are often suspected or established carcinogens.[1] The nitro group can be metabolically reduced to form reactive intermediates that can interact with DNA, leading to genetic defects.[1] Some benzamides are also suspected of causing genetic defects.[5][8]

  • Skin and Eye Irritation: Benzamide and its derivatives are known to cause skin and eye irritation.[3][4][6][7][8] Prolonged or repeated contact may lead to dermatitis.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][6]

Physicochemical Hazards

While specific data for 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide is unavailable, nitroaromatic compounds, in general, should be handled with care regarding their physical stability.

  • Flammability and Thermal Stability: Many organic nitro compounds are combustible and can be flammable solids.[9] They may decompose upon heating, emitting toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[10][11]

  • Reactivity: This compound may be incompatible with strong oxidizing agents, strong acids, and strong bases.[4][10][11][12] Contact with these substances could lead to vigorous reactions.

Environmental Hazards

Nitroaromatic compounds are known for their environmental persistence and ecotoxicity.

  • Aquatic Toxicity: These compounds can be harmful to aquatic life with long-lasting effects.[1][3] Improper disposal can lead to the contamination of soil and groundwater.[1]

  • Biodegradability: The electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation, contributing to their recalcitrance in the environment.[1]

Quantitative Hazard Summary (Inferred from Analogous Compounds)
Hazard CategoryEndpointValue (Compound)Source
Acute Oral ToxicityLD50 (Oral, mouse)1160 mg/kg (Benzamide)[12]
Skin Corrosion/IrritationCategory 2(3-Nitrobenzamide)[4]
Serious Eye Damage/IrritationCategory 2(3-Nitrobenzamide)[4]
Germ Cell MutagenicityCategory 2(Benzamide)

Risk Management and Safe Handling Protocols

A systematic approach to risk management is crucial when working with potentially hazardous compounds. The following protocols are based on a conservative approach, assuming the compound possesses the hazards characteristic of its chemical class.

Engineering Controls
  • Ventilation: All handling of 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide should be conducted in a well-ventilated area. A certified chemical fume hood is required when handling the solid material or preparing solutions to minimize inhalation exposure.[8]

  • Containment: For procedures with a higher risk of aerosol generation, such as sonication or vortexing, use sealed containers or conduct the operations within a glove box.

Personal Protective Equipment (PPE)

A standard laboratory PPE ensemble is mandatory.

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust.[4][8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[3][8] Gloves should be inspected before use and changed frequently, especially if contaminated.

  • Body Protection: A laboratory coat must be worn to protect against skin contact.[8] For larger quantities or in case of a spill, additional protective clothing may be necessary.

Safe Handling and Storage
  • General Hygiene: Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust.[11] Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[10][11] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][11]

  • Spill Management: In case of a spill, evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[8] Carefully collect the absorbed material into a labeled hazardous waste container.[8] Clean the spill area thoroughly. Report the spill to the laboratory supervisor and the Environmental Health and Safety (EHS) office.

Risk Assessment Workflow

The following diagram illustrates a logical workflow for assessing and managing the risks associated with handling 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide.

RiskAssessmentWorkflow Risk Assessment and Management Workflow A Identify Hazards (Toxicological, Physicochemical, Environmental) B Evaluate Exposure Potential (Inhalation, Dermal, Ingestion) A->B C Assess Risks (Likelihood and Severity) B->C D Implement Control Measures C->D E Engineering Controls (Fume Hood, Containment) D->E Hierarchy of Controls F Administrative Controls (SOPs, Training) D->F G Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) D->G H Review and Refine (Monitor Effectiveness, Update Protocols) E->H F->H G->H

Caption: A workflow for assessing and managing chemical risks.

Experimental Protocols: Safety and Disposal

Adherence to established protocols for handling and disposal is critical for ensuring the safety of personnel and protecting the environment.

Step-by-Step Spill Cleanup Protocol
  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.

  • Don PPE: Put on the appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and if necessary, a respirator.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[10] For liquid spills, use an inert absorbent material to contain and absorb the spill.[8]

  • Collect Waste: Carefully scoop the absorbed material into a designated, properly labeled hazardous waste container.[3][8]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.[3] Collect all decontamination materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department.

Waste Disposal Protocol
  • Waste Segregation: Do not mix waste containing 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide with other waste streams, especially incompatible chemicals.[3] Halogenated and non-halogenated waste should generally be kept separate.[9]

  • Containerization: Collect all waste (solid, liquid, and contaminated materials) in a chemically compatible and properly sealed hazardous waste container.[3][8] High-density polyethylene (HDPE) or glass containers are often suitable.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide".[3][8]

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[3][8] This area should have secondary containment.[8]

  • Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.[3] The recommended method for disposal is typically incineration by a licensed hazardous waste disposal company.[3] Never dispose of this chemical down the drain or in regular trash.[3]

Emergency Response Decision Tree

EmergencyResponse Emergency Response Decision Tree Start Emergency Event (Spill, Exposure, Fire) Q1 Is the situation life-threatening? Start->Q1 A1_Yes Call Emergency Services (e.g., 911) Q1->A1_Yes Yes A1_No Assess the situation Q1->A1_No No Q2 Type of Emergency? A1_No->Q2 Spill Spill Q2->Spill Spill Exposure Personal Exposure Q2->Exposure Exposure Fire Fire Q2->Fire Fire Spill_Action Follow Spill Cleanup Protocol Spill->Spill_Action Exposure_Action Administer First Aid (Flush skin/eyes, move to fresh air) Seek medical attention Exposure->Exposure_Action Fire_Action Use appropriate fire extinguisher Evacuate if necessary Fire->Fire_Action Report Report to Supervisor and EHS Spill_Action->Report Exposure_Action->Report Fire_Action->Report

Caption: A decision tree for responding to chemical emergencies.

Mechanistic Insights into Potential Toxicity

The toxicity of 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide is likely driven by the metabolic activation of the nitroaromatic group.

Proposed Metabolic Activation Pathway

Nitroaromatic compounds can undergo enzymatic reduction in the body, particularly by nitroreductases found in various tissues and gut microflora. This process can lead to the formation of highly reactive intermediates.

  • Nitro Reduction: The nitro group (-NO₂) is sequentially reduced to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group.

  • Formation of Reactive Intermediates: The hydroxylamino intermediate is particularly reactive and can be further oxidized to form nitrenium ions.

  • DNA Adduct Formation: These electrophilic nitrenium ions can covalently bind to nucleophilic sites on DNA, forming DNA adducts.

  • Mutagenesis: If not repaired, these DNA adducts can lead to mutations during DNA replication, which is the basis for the mutagenic and carcinogenic potential of many nitroaromatic compounds.[1]

Visualizing the Metabolic Pathway

MetabolicPathway Proposed Metabolic Activation of Nitroaromatic Compounds Parent Nitroaromatic Compound (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Parent->Nitroso Nitroreductase Hydroxylamino Hydroxylamino Intermediate (Ar-NHOH) Nitroso->Hydroxylamino Nitroreductase Amino Amino Metabolite (Ar-NH2) Hydroxylamino->Amino Nitrenium Nitrenium Ion (Ar-NH+) Hydroxylamino->Nitrenium Oxidation DNA DNA Nitrenium->DNA Adduct DNA Adduct DNA->Adduct Mutation Mutation / Carcinogenesis Adduct->Mutation

Caption: A simplified diagram of the metabolic activation of nitroaromatics.

Conclusion

While specific safety data for 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide is lacking, a conservative approach based on the known hazards of nitroaromatic and benzamide compounds is essential for ensuring laboratory safety. This guide provides a framework for understanding the potential risks and implementing appropriate control measures. Researchers, scientists, and drug development professionals are urged to use this information to develop and adhere to robust safety protocols, thereby minimizing the risk of exposure and environmental contamination. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Benchchem. (n.d.). Proper Disposal of 2-amino-N-(3-hydroxypropyl)benzamide: A Step-by-Step Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of N-2-adamantyl-3,5-dimethylbenzamide: A Guide for Laboratory Professionals.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-(R)-β-Phe(3-NO2)-OH.
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Nitrobenzamide.
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-4-methylbenzamide.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Methyl-4-nitrobenzamide.
  • Merck Millipore. (n.d.). Benzamide CAS 55-21-0.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • MilliporeSigma. (2025). Safety Data Sheet: Benzamide.
  • TCI Chemicals. (2024). Safety Data Sheet: 3-Amino-N-methylbenzamide.
  • Benchchem. (n.d.). A Step-by-Step Guide to the Proper Disposal of 2-Bromo-6-methyl-4-nitroanisole.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Nitrobenzamide.

Sources

Protocols & Analytical Methods

Method

Application Note: Structural Elucidation and Dynamic Analysis of Substituted Benzamides via NMR Spectroscopy

Executive Summary Substituted benzamides represent a critical pharmacophore in medicinal chemistry, serving as the core scaffold for antipsychotics (e.g., Sulpiride), antiemetics (e.g., Metoclopramide), and histone deace...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted benzamides represent a critical pharmacophore in medicinal chemistry, serving as the core scaffold for antipsychotics (e.g., Sulpiride), antiemetics (e.g., Metoclopramide), and histone deacetylase (HDAC) inhibitors. Their characterization via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges primarily due to restricted rotation around the C(O)-N amide bond and complex hydrogen-bonding networks .

This application note provides a comprehensive protocol for the complete structural and dynamic characterization of substituted benzamides. Unlike standard small-molecule analysis, benzamides require specific workflows to distinguish between rotameric conformers and impurities, and to resolve regiochemistry in the presence of quadrupole-broadened amide signals.

Chemical Context & NMR Challenges

The Rotational Barrier

The amide bond possesses significant double-bond character due to resonance delocalization of the nitrogen lone pair into the carbonyl group.[1][2] In substituted benzamides, this creates a rotational energy barrier (


) typically ranging from 15 to 22 kcal/mol.
  • NMR Consequence: At room temperature (RT), this rotation is often "slow" on the NMR timescale. This results in:

    • Broadened or invisible signals for protons ortho to the amide group.

    • Doubling of signals (rotamers) that can be mistaken for impurities.

    • Non-equivalence of N-substituents (e.g.,

      
      -diethyl groups appearing as two distinct sets of signals).
      
Solvent-Dependent Hydrogen Bonding

Benzamides function as both hydrogen bond donors (NH) and acceptors (C=O).

  • In

    
    :  Intramolecular H-bonds (e.g., between the NH and an ortho-methoxy group) are stabilized, often locking the conformation.
    
  • In DMSO-

    
    :  The solvent acts as a strong H-bond acceptor, disrupting intramolecular bonds and typically shifting the NH proton downfield (
    
    
    
    8.0–9.5 ppm), often sharpening the signal by reducing exchange rates with trace water.

Experimental Workflow

Sample Preparation Strategy
  • Standard Concentration: 10–15 mg in 600

    
    L solvent.
    
  • Solvent Selection:

    • Primary:DMSO-

      
       . Preferred for final reporting due to solubility and NH peak sharpening.
      
    • Secondary:

      
       . Used for "Solvent Titration" to identify intramolecular hydrogen bonding.
      
    • Avoid: Methanol-

      
       (exchangeable protons will disappear).
      
Data Acquisition Parameters
ExperimentNucleusKey ParameterPurpose
1D Proton

D1

5s
Ensure full relaxation of aromatic protons for qNMR integration.
1D Carbon

Scans

512
Detect quaternary amide carbonyl (~165 ppm).
HSQC

-

Multiplicity-editedDistinguish

(up/red) from

(down/blue).
HMBC

-


= 8 Hz
Critical: Links Carbonyl to Ortho-protons and N-substituents.
NOESY

-

Mix = 300-500msDetermine syn/anti conformation of rotamers.

Visualizing the Characterization Logic

The following diagram outlines the decision-making process when encountering broad peaks or "extra" signals common in benzamides.

Benzamide_Workflow Start Acquire 1H NMR (DMSO-d6, 298K) Check_Peaks Analyze Peak Shapes Start->Check_Peaks Sharp Sharp Signals Check_Peaks->Sharp Broad Broad/Doubled Signals Check_Peaks->Broad Standard_2D Run HSQC + HMBC Sharp->Standard_2D VT_Exp Variable Temp (VT) NMR (Heat to 320-350K) Broad->VT_Exp Assign Assign Regiochemistry (Focus: C=O to Ortho-H) Standard_2D->Assign Coalesce Do Peaks Coalesce? VT_Exp->Coalesce Yes_Rotamer Confirmed: Rotamers (Restricted Rotation) Coalesce->Yes_Rotamer Yes No_Impurity Confirmed: Impurity or Degradation Coalesce->No_Impurity No Yes_Rotamer->Standard_2D Run 2D at High Temp

Figure 1: Decision tree for distinguishing rotational isomers from sample impurities.

Detailed Protocols

Protocol A: Variable Temperature (VT) NMR for Rotamer Analysis

Objective: To calculate the coalescence temperature (


) and confirm restricted rotation.
  • Baseline: Acquire a standard

    
     spectrum at 298 K (25°C). Note the chemical shift difference (
    
    
    
    in Hz) between the separated rotamer signals (e.g., two methyl singlets).[3]
  • Step-Heating: Increase the probe temperature in 10 K increments (e.g., 310 K, 320 K, 330 K).

    • Wait 5 minutes after each temp change for thermal equilibrium.

    • Retune/Rematch the probe at each step (dielectric constant of DMSO changes with heat).

  • Coalescence: Identify the temperature (

    
    ) where the two distinct peaks merge into a single broad flat-topped peak.
    
  • Sharpening: Continue heating 10–20 K past

    
     to observe the "fast exchange" sharp singlet.
    
  • Calculation: Use the Gutowsky-Holm approximation to estimate the barrier to rotation (

    
    ):
    
    
    
    
    (Result in kcal/mol).
Protocol B: HMBC Regiochemical Assignment

Objective: To unambiguously assign the position of substituents on the benzamide ring.

  • Setup: Select the hmbcgpndqf (or equivalent) pulse sequence.

  • Optimization: Set the long-range coupling constant (

    
    ) to 8 Hz . This is optimal for the 3-bond coupling (
    
    
    
    ) from the amide Carbonyl to the aromatic protons.
  • Analysis:

    • Locate the Amide Carbonyl (

      
      ) at ~165–170 ppm in the F1 dimension.
      
    • Look for cross-peaks in the F2 (proton) dimension.

    • The Diagnostic: The Carbonyl will show a strong

      
       correlation to the ortho-protons. It will not correlate to meta-protons. This locks the orientation of the ring relative to the amide.
      

Case Study Data: Metoclopramide Analog

Simulated data for a 4-amino-5-chloro-2-methoxybenzamide derivative in DMSO-


.
PositionAtom Type

(ppm)

(ppm)
MultiplicityKey HMBC Correlations
C=O Carbonyl-166.5-Ortho-H (H-3), N-CH2
NH Amide8.45-t (broad)C=O, N-CH2
H-3 Aromatic (Ortho)7.65132.1sC=O , C-1, C-5
H-6 Aromatic (Meta)6.48108.2sC-2, C-4 (No C=O correlation)
OCH3 Methoxy3.8556.4sC-2 (Ipso)
NH2 Aniline5.90-s (broad)C-4, C-3, C-5

Note: In this specific scaffold, the H-3 proton is deshielded by the Cl group and the Carbonyl anisotropy, while H-6 is shielded by the amino and methoxy donation.

Troubleshooting & "Self-Validation"

Issue 1: The Amide NH is missing.

  • Cause: Rapid exchange with water in the solvent or trace acid/base contamination.

  • Validation: Run the sample in anhydrous DMSO-

    
     from a freshly opened ampoule. If still missing, cool to 273 K to slow exchange.
    

Issue 2: Aromatic peaks are extremely broad, but aliphatic peaks are sharp.

  • Cause: Intermediate rotation rate of the amide bond at room temperature.

  • Validation: This is a hallmark of benzamides with bulky ortho-substituents (steric clash). Perform the VT-NMR protocol (Protocol A). If peaks sharpen upon heating, the structure is correct. If they remain broad, suspect paramagnetic impurities or aggregation.

Issue 3: "Extra" Carbonyl peaks in


 NMR. 
  • Cause: Distinct cis and trans rotamers are stable enough to show separate signals.

  • Validation: Compare peak intensities.[4] Rotamers usually exist in unequal ratios (e.g., 3:1) unless sterically symmetric. Impurities rarely have identical ratios across all proton/carbon signals.

References

  • Restricted Rotation in Amides

    • Mechanism & Theory: W. D.[5] Phillips, "High-resolution H1 Nuclear Magnetic Resonance Spectroscopy," Annals of the New York Academy of Sciences, 1958.

  • Solvent Effects & Hydrogen Bonding

    • Amide-Solvent Interactions: Abraham, R. J., et al. "NMR Determination of Hydrogen Bond Thermodynamics." Journal of Chemical Education.

  • Metoclopramide Spectral Data

    • Reference Spectra: National Library of Medicine, PubChem Database.

  • HMBC Optimization

    • Long-Range Coupling: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Application

Application Note: Characterization and Screening of 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide as a Zinc-Finger Reactive Antiviral Agent

Executive Summary This application note details the experimental protocols for utilizing 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide (referred to herein as Compound N-3MB ) as a chemical probe in antiviral drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental protocols for utilizing 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide (referred to herein as Compound N-3MB ) as a chemical probe in antiviral drug discovery.

Belonging to the class of 3-nitrobenzamides (3-NBs) , this compound represents a privileged scaffold known to target the Zinc Finger (ZF) domains of the HIV-1 Nucleocapsid protein (NCp7). Unlike traditional enzymatic inhibitors, 3-NBs act via a zinc-ejection mechanism , often requiring intracellular bioactivation (nitro-to-nitroso reduction) to covalently modify cysteine residues (specifically Cys39 and Cys49) within the ZF motif.

The hydrophobic (3-methylbutan-2-yl)amino tail at the 4-position is critical for two reasons:

  • Lipophilicity: Enhances cellular permeability relative to bare benzamides.

  • Target Engagement: Facilitates Pi-stacking or hydrophobic interactions with the Trp37 residue of NCp7, positioning the nitro group for effective electrophilic attack.

Mechanism of Action & Scientific Rationale

The Zinc Ejection Hypothesis

The HIV-1 NCp7 protein contains two highly conserved CCHC zinc fingers essential for viral RNA packaging and replication. Compound N-3MB functions as a "Zinc Ejector."[1]

  • Bioactivation: The 3-nitro group is reduced (likely by cellular reductases) to a nitroso (-NO) or hydroxylamine (-NHOH) intermediate.

  • Nucleophilic Attack: The sulfur atoms of the NCp7 zinc-coordinating cysteines attack the electrophilic nitrogen of the activated inhibitor.

  • Zinc Release: The formation of the sulfur-inhibitor adduct disrupts the coordination geometry, causing the release of Zn²⁺ ions.

  • Protein Unfolding: Loss of zinc leads to the unfolding of the NCp7 structure, preventing viral RNA recognition.

Pathway Diagram

The following diagram illustrates the screening workflow and mechanism of action.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Molecular Consequence cluster_2 Phase 3: Validation Assays Compound Compound N-3MB (3-Nitrobenzamide) Bioactivation Cellular Reduction (-NO2 -> -NO) Compound->Bioactivation Metabolic Activation NCp7 HIV-1 NCp7 (Zn-Coordinated) Bioactivation->NCp7 Electrophilic Attack Adduct Covalent Adduct (S-N Bond) NCp7->Adduct Zn_Release Zinc Ejection (Free Zn2+) NCp7->Zn_Release MS ESI-MS Adduct Search (Protocol 2) Adduct->MS Unfolding NCp7 Unfolding (Loss of Function) Zn_Release->Unfolding Fluorescence Trp37 Fluorescence (Protocol 1) Unfolding->Fluorescence Antiviral Antiviral EC50 (Protocol 3) Unfolding->Antiviral

Caption: Workflow depicting the bioactivation of N-3MB, zinc ejection mechanism, and corresponding validation assays.

Experimental Protocols

Protocol 1: Trp37 Fluorescence Quenching Assay (Zinc Ejection)

Purpose: To quantify the rate and extent of zinc ejection from NCp7. The intrinsic fluorescence of Tryptophan-37 (Trp37) in NCp7 is quenched when the protein is folded and coordinated with Zinc. Upon zinc ejection and unfolding, Trp37 exposure leads to a change in fluorescence quantum yield (typically an increase or de-quenching, though specific derivatives may cause quenching via FRET; for 3-NBs, we monitor the loss of tertiary structure ).

Materials:

  • Recombinant HIV-1 NCp7 (full length or ZF motif peptide).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM TCEP (Tris(2-carboxyethyl)phosphine) - Note: Avoid DTT as it can reduce the nitro group prematurely in vitro.

  • Compound N-3MB (10 mM stock in DMSO).

  • Spectrofluorometer (e.g., Horiba Fluorolog or Tecan Spark).

Procedure:

  • Preparation: Dilute NCp7 to 1 µM in the reaction buffer. Allow to equilibrate at 25°C for 10 minutes.

  • Baseline: Measure excitation at 280 nm and emission at 340–350 nm to establish baseline fluorescence of the folded protein.

  • Addition: Add Compound N-3MB to a final concentration of 10 µM (1:10 protein:compound ratio).

  • Kinetics: Monitor fluorescence intensity at 350 nm every 30 seconds for 60 minutes.

  • Control: Run a parallel blank with DMSO only (Negative Control) and 100 µM EDTA (Positive Control for metal chelation).

Data Analysis: Plot Fluorescence Intensity (


) vs. Time (

). Zinc ejection is typically observed as a time-dependent decay or shift in fluorescence. Fit the curve to a pseudo-first-order exponential decay equation to calculate the observed rate constant (

).


Protocol 2: High-Resolution Mass Spectrometry (HRMS) for Adduct Detection

Purpose: To confirm the covalent modification of NCp7 by N-3MB and identify the specific cysteine residues modified.

Materials:

  • LC-MS/MS System (e.g., Thermo Q-Exactive or Agilent 6500 Q-TOF).

  • C18 Reverse Phase Column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Procedure:

  • Incubation: Incubate 5 µM NCp7 with 50 µM Compound N-3MB in 50 mM Ammonium Acetate buffer (pH 7.4) for 2 hours at 37°C.

  • Quenching: Acidify the reaction with 1% Formic Acid to stop the reaction.

  • Injection: Inject 10 µL onto the LC-MS system.

  • Gradient: Run a linear gradient from 5% B to 95% B over 20 minutes.

  • Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge protein mass.

Expected Results:

  • Apo-NCp7: Mass of protein minus 2 Zinc ions (approx. -130 Da shift from holo-protein).

  • Adduct: Look for mass shifts corresponding to the ligand.

    • Note: If the mechanism involves nitro-reduction, the added mass will correspond to the nitroso or hydroxylamine form, or potentially a disulfide exchange if the compound degrades.

    • Calculation:

      
      . For direct attack of a nitroso species, look for 
      
      
      
      .
Protocol 3: Antiviral Efficacy (MAGI Cell Assay)

Purpose: To determine the EC50 of N-3MB against live HIV-1 in a cellular context, verifying that the biochemical zinc ejection translates to viral inhibition.

Materials:

  • Cells: HeLa-CD4-LTR-β-gal (MAGI) cells.

  • Virus: HIV-1 (strain IIIB or NL4-3).

  • Reagent: β-Galactosidase chemiluminescent detection kit.

Procedure:

  • Seeding: Plate MAGI cells (10^4 cells/well) in 96-well plates and incubate overnight.

  • Treatment: Add Compound N-3MB in serial dilutions (0.1 nM to 100 µM).

  • Infection: Add HIV-1 virus (MOI = 0.01) to the wells 2 hours post-drug treatment.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Detection: Lyse cells and add β-gal substrate. Measure chemiluminescence.

  • Cytotoxicity Counter-Screen: In parallel plates (no virus), measure cell viability using MTT or CellTiter-Glo to ensure viral inhibition is not due to host cell death.

Data Presentation & Analysis

Comparative Activity Table

When screening N-3MB against other benzamide derivatives, structure the data as follows:

Compound IDR-Group (4-position)Zinc Ejection Rate (

, min

)
Antiviral EC

(µM)
Cytotoxicity CC

(µM)
Selectivity Index (SI)
N-3MB (3-Methylbutan-2-yl)amino 0.045 2.4 >100 >41
Analog AAmino (unsubstituted)0.01215.0>1006.6
Analog BMethylamino0.0258.285.010.3
Positive CtrlDIBA-1 (Disulfide)0.1500.520.040.0
Interpretation
  • High SI (>10): Indicates a promising lead candidate.

  • Correlation: A strong correlation between

    
     (Zinc Ejection) and EC
    
    
    
    confirms the mechanism of action is likely NCp7-mediated.

Safety and Handling

  • Nitro Compounds: 3-nitrobenzamides are generally stable but should be treated as potential mutagens until Ames tested.

  • Chirality: The sec-isoamyl group (3-methylbutan-2-yl) contains a chiral center. The protocol assumes a racemic mixture unless the (R) or (S) enantiomer is specified. For advanced optimization, chiral separation (using Chiralpak AD-H columns) is recommended, as one enantiomer often binds the chiral protein pocket of NCp7 with higher affinity.

References

  • Rice, W. G., et al. (1995). Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS.[1] Science, 270(5239), 1194-1197.

  • Turpin, J. A., et al. (1999). Synthesis and properties of dithiobisbenzamides, a new class of anti-HIV-1 agents targeted to the nucleocapsid protein NCp7.[1] Journal of Medicinal Chemistry, 42(1), 67-86.

  • Pannecouque, C., et al. (2010). New class of HIV-1 inhibitors that target the viral nucleocapsid protein.[1][2][3][4][5] Current HIV Research, 8(8), 612-620.

  • Mori, M., et al. (2014). The Zinc Finger of the HIV-1 Nucleocapsid Protein as a Target for New Antiviral Agents.[1] Current Topics in Medicinal Chemistry, 14(13).

  • Jenkins, Y., et al. (2005). Characterization of the specific reaction of a small molecule with the HIV-1 nucleocapsid protein.[1][2] Journal of Virology, 79(6), 3737-3745.

Sources

Method

Experimental protocol for N-alkylation of 3-nitrobenzamide

Application Note: Precision N-Alkylation of 3-Nitrobenzamide Executive Summary This guide details the experimental protocols for the N-alkylation of 3-nitrobenzamide (CAS: 645-09-0).[1] Unlike simple amines, primary amid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision N-Alkylation of 3-Nitrobenzamide

Executive Summary

This guide details the experimental protocols for the N-alkylation of 3-nitrobenzamide (CAS: 645-09-0).[1] Unlike simple amines, primary amides are ambident nucleophiles (reacting at N or O) with reduced nucleophilicity due to resonance delocalization.[1] The presence of the electron-withdrawing nitro group at the meta position further acidifies the amide protons (


 in DMSO), necessitating careful base selection to prevent side reactions such as O-alkylation or hydrolysis.

This document presents two validated workflows:

  • Method A (The "Gold Standard"): Cesium Carbonate-mediated mono-alkylation in DMF.[1]

  • Method B (Green/Scalable): Phase-Transfer Catalysis (PTC) for dialkylation or difficult substrates.[1]

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Challenge

The N-alkylation of 3-nitrobenzamide presents three competing pathways:

  • N-Monoalkylation (Desired): Formation of secondary amide.[1]

  • N,N-Dialkylation (Over-reaction): The product of mono-alkylation often possesses an N-H proton of similar acidity to the starting material, leading to competitive second alkylation.

  • O-Alkylation (Imidate Formation): Under kinetic control or with "hard" electrophiles (e.g., alkyl sulfates), the oxygen atom attacks the electrophile.[1]

The "Cesium Effect"

We utilize Cesium Carbonate (


) for mono-alkylation.[1] The large ionic radius of the 

cation (1.67 Å) forms a looser ion pair with the amidate anion compared to

or

. This increases the "nakedness" and nucleophilicity of the nitrogen atom while sterically hindering the oxygen, thereby enhancing N-selectivity and solubility in aprotic polar solvents like DMF.
Substrate Considerations
  • Substrate: 3-Nitrobenzamide.[2][3]

  • Electronic Effect: The

    
     group withdraws electron density, stabilizing the amidate anion (good for deprotonation) but decreasing nucleophilic attack rates (requires heat or stronger electrophiles).
    
  • Safety Warning: The combination of Sodium Hydride (NaH) and DMF is NOT RECOMMENDED for scale-up due to the risk of runaway exothermic decomposition. Method A avoids this hazard.

Experimental Protocols

Method A: Selective N-Monoalkylation (Cesium Carbonate Protocol)

Best for: Library synthesis, high-value intermediates, and avoiding over-alkylation.[1]

Reagents:

  • 3-Nitrobenzamide (1.0 equiv)[1]

  • Alkyl Halide (1.1 equiv) — Note: Alkyl Iodides or Bromides preferred over Chlorides.[1]

  • Cesium Carbonate (

    
    ) (1.5 equiv)[1]
    
  • Tetrabutylammonium iodide (TBAI) (0.1 equiv) — Optional catalyst for alkyl chlorides.[1]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) [0.2 M concentration][1]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 3-nitrobenzamide (1.0 equiv) and anhydrous DMF. Stir until fully dissolved.

  • Activation: Add

    
     (1.5 equiv) in a single portion. The suspension may turn slightly yellow due to anion formation. Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation equilibrium.
    
  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.[1]

    • Critical Control: If the alkyl halide is highly reactive (e.g., Methyl Iodide, Benzyl Bromide), cool to 0°C during addition, then warm to RT.[1]

    • For unreactive halides: Add TBAI (0.1 equiv) and heat to 60°C.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 3:7) or LC-MS.[1] Reaction typically completes in 4–12 hours.[1]

  • Quench: Pour the reaction mixture into 5 volumes of ice-cold water.

  • Workup:

    • Solid Products: If a precipitate forms, filter, wash with water and Hexanes.[1]

    • Liquid Products: Extract with Ethyl Acetate (3x).[1][4] Wash combined organics with saturated

      
       solution (to remove DMF), then brine.[1] Dry over 
      
      
      
      and concentrate.
Method B: Phase Transfer Catalysis (PTC)

Best for: Dialkylation, scale-up, and avoiding DMF.[1]

Reagents:

  • 3-Nitrobenzamide (1.0 equiv)[1]

  • Alkyl Halide (2.5 - 3.0 equiv for dialkylation)[1]

  • 50% Aqueous NaOH (or KOH)[1]

  • Toluene or Dichloromethane (DCM)[1]

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%)[1]

Step-by-Step Procedure:

  • Biphasic Setup: In a flask, dissolve 3-nitrobenzamide in Toluene (or DCM).

  • Catalyst Addition: Add TBAB (5 mol%).

  • Base Addition: Add 50% NaOH solution (5.0 equiv) with vigorous stirring.

  • Reaction: Add Alkyl Halide. Heat to reflux (for Toluene) or vigorous stir at RT (for DCM) for 6–18 hours.

  • Separation: Cool mixture. Separate layers. Extract aqueous layer with DCM.[1]

  • Purification: Wash organic layer with water and brine.[1] Concentrate and purify via recrystallization (Ethanol) or flash chromatography.[1]

Data Presentation & Troubleshooting

Reaction Optimization Table
VariableConditionOutcomeRecommendation
Base NaHHigh reactivity, Risk of O-alkylationAvoid on scale (Safety).[1][5]
Base

Low solubility in DMFSlow reaction; requires heat.[1]
Base

High solubility, "Cesium Effect" Preferred for Mono-alkylation.
Solvent AcetoneLow boiling pointIncomplete reaction for hindered halides.[1]
Solvent DMF High polarity, good solubility Standard. Remove via LiCl wash.[1]
Electrophile R-ClLow reactivityAdd KI or TBAI (Finkelstein).[1]
Electrophile R-IHigh reactivityCool to 0°C to prevent di-alkylation.[1]
Troubleshooting Guide
  • Issue: Significant O-Alkylation observed.

    • Cause: "Hard" electrophile or highly polar solvent stabilizing the oxygen negative charge.

    • Fix: Switch solvent to THF or Toluene (Method B).[1] Use Alkyl Iodides (softer electrophile) instead of Sulfates/Sulfonates.[1]

  • Issue: Low Yield / Starting Material remains.

    • Cause: 3-Nitro group reduces nucleophilicity.[1]

    • Fix: Increase temperature to 80°C. Add 10 mol% TBAI.

  • Issue: Over-alkylation (Dialkylation) when Mono- is desired.

    • Fix: Use exactly 1.0-1.1 equiv of alkyl halide.[1] Dilute reaction (0.1 M).[1] Use a bulky base or protecting group strategy if persistent.[1]

Visualization: Reaction Logic & Mechanism

Figure 1: Mechanistic Pathway & Chemoselectivity

Caption: The reaction proceeds via deprotonation of the amide to form an ambident amidate anion. The "Cesium Effect" and soft electrophiles favor Path A (N-Alkylation) over Path B (O-Alkylation).[1]

N_Alkylation_Mechanism Start 3-Nitrobenzamide (Primary Amide) Intermediate Amidate Anion (Resonance Hybrid) Start->Intermediate Deprotonation (-H+) Base Base (Cs2CO3) Base->Intermediate Path_N Path A: N-Attack (Soft Electrophile / Thermodynamic) Intermediate->Path_N Cs+ stabilizes N-coord Path_O Path B: O-Attack (Hard Electrophile / Kinetic) Intermediate->Path_O Loose ion pair Product_N N-Alkyl-3-nitrobenzamide (Major Product) Path_N->Product_N SN2 Substitution Product_O Imidate Ester (Side Product) Path_O->Product_O O-Alkylation

Figure 2: Experimental Decision Tree

Caption: Flowchart for selecting the optimal protocol based on desired product substitution and scale.

Decision_Tree Goal Define Goal: Alkylation of 3-Nitrobenzamide Mono Target: Mono-Alkylation Goal->Mono Di Target: Di-Alkylation Goal->Di Scale_Small Lab Scale (<5g) High Selectivity needed Mono->Scale_Small Scale_Large Process Scale (>100g) Avoid DMF Mono->Scale_Large Method_B METHOD B: NaOH / Toluene / PTC (Scalable/Aggressive) Di->Method_B Excess Alkyl Halide Method_A METHOD A: Cs2CO3 / DMF / RT (High Fidelity) Scale_Small->Method_A Recommended Scale_Large->Method_B Optimization Required

[1]

References

  • Selective N-Alkylation of Primary Amides

    • Title: Efficient synthesis of secondary amines by selective alkylation of primary amines (and amides).[1][6]

    • Source: University of South Florida / Digital Commons.[1]

    • URL:[Link] (General repository link for context on selective alkylation methodologies).[1]

  • Cesium Carbonate Methodology

    • Title: Cesium Bases in Organic Synthesis.[1][7]

    • Source:Chemical Reviews (Contextual grounding for the "Cesium Effect").
    • Note: See also Synthetic Communications 2006 for pH control in selective alkylation.[8]

  • Phase Transfer Catalysis (Green Chemistry)

    • Title: Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation.[1]

    • Source: MDPI.[1]

    • URL:[Link][1]

  • Safety of NaH/DMF

    • Title: Cleavage of tert-Butyl Benzoates with NaH in DMF: Comments on the Mechanism and a Simple and Safe Altern
    • Source: Organic Chemistry Portal / Synlett.[1]

    • URL:[Link]

  • 3-Nitrobenzamide Properties

    • Title: 3-Nitrobenzamide | C7H6N2O3 | CID 12576.[1]

    • Source: PubChem.[1]

    • URL:[Link][1]

Sources

Application

Application Notes &amp; Protocols: The Synthetic Power of Nitroalkane Derivatives

Introduction: The Unassuming Versatility of Nitroalkanes Nitroalkanes, often perceived merely as simple aliphatic compounds, are in fact extraordinarily versatile and powerful building blocks in modern organic synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unassuming Versatility of Nitroalkanes

Nitroalkanes, often perceived merely as simple aliphatic compounds, are in fact extraordinarily versatile and powerful building blocks in modern organic synthesis.[1][2] Their utility stems from the unique electronic properties of the nitro group (—NO₂). As one of the strongest electron-withdrawing groups, it imparts significant acidity to the α-protons (the hydrogens on the carbon atom adjacent to the nitro group).[3][4] This acidification allows for the easy formation of stabilized carbanions, known as nitronate anions, even with mild bases. These nitronates are potent carbon nucleophiles, making nitroalkanes ideal precursors for a wide array of carbon-carbon bond-forming reactions.[5]

Furthermore, the nitro group itself is a synthetic chameleon. It can be thought of as a "masked" functional group, readily transformable into other valuable moieties such as amines, carbonyls (ketones/aldehydes), oximes, and hydroxylamines.[6][7][8] This ability to participate in C-C bond formation and then be converted into a different functionality provides a strategic advantage, enabling the efficient construction of complex molecular architectures from simple, readily available starting materials.[9][10] This guide will explore the core applications of nitroalkane derivatives, providing field-proven insights and detailed protocols for researchers in chemical synthesis and drug development.

Section 1: Cornerstone Reactions for Carbon Skeleton Construction

The ability to form new carbon-carbon bonds is the bedrock of organic synthesis. Nitroalkanes excel in this arena, primarily through two cornerstone reactions: the Henry (Nitroaldol) Reaction and the Michael Addition.

The Henry (Nitroaldol) Reaction: A Gateway to β-Nitro Alcohols

The Henry reaction is the classic base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[11] This reaction is synthetically powerful because its products are immediate precursors to valuable 1,2-amino alcohols, a common motif in pharmaceuticals like β-blockers and antiviral agents.[12][13]

Mechanistic Insight

The reaction proceeds via the deprotonation of the nitroalkane to form a nucleophilic nitronate, which then attacks the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide furnishes the β-nitro alcohol.[11] All steps of the reaction are reversible, which can impact diastereoselectivity.

Caption: The Henry reaction mechanism involves base-mediated nitronate formation, nucleophilic attack, and protonation.

Asymmetric Henry Reaction

The development of catalytic, asymmetric Henry reactions has been a major focus, allowing for the synthesis of enantioenriched β-nitro alcohols.[14][15] Both metal-based catalysts (e.g., complexes of Cu, Zn) and organocatalysts (e.g., Cinchona alkaloids and their derivatives) have proven highly effective.[13][16][17] These catalysts coordinate to both the nitronate and the carbonyl compound, creating a chiral environment that directs the nucleophilic attack to one face of the carbonyl, resulting in high enantioselectivity.

Catalyst SystemAldehyde SubstrateYield (%)ee (%)Reference
Zn(Et)₂ / Ferrocenyl-aziridinylmethanolBenzaldehyde9288[16]
Zn(Et)₂ / Ferrocenyl-aziridinylmethanolCyclohexanecarboxaldehyde9791[16]
Cu(OAc)₂ / Chiral Bis(β-amino alcohol)4-Nitrobenzaldehyde>9595[18]
Cupreine Organocatalystα-Ketophosphonate9295[14]

Table 1. Performance of selected catalysts in the asymmetric Henry reaction.

Protocol: Asymmetric Henry Reaction Catalyzed by a Zn-Fam Complex[16]

This protocol describes the enantioselective addition of nitromethane to an aromatic aldehyde.

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Nitromethane (CH₃NO₂)

  • Diethylzinc (Zn(Et)₂, 1.0 M solution in hexanes)

  • Chiral Ligand: Ferrocenyl-aziridinylmethanol (Fam-1)

  • Tetrahydrofuran (THF), anhydrous

  • Isopropanol

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous MgSO₄

  • Argon or Nitrogen gas supply

Procedure:

  • Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand Fam-1 (0.025 mmol, 5 mol%). Add anhydrous THF (1.0 mL) and cool the solution to 0 °C.

  • Add isopropanol (0.05 mmol, 2 equiv to ligand) to the solution.

  • Slowly add diethylzinc solution (0.025 mL, 1.0 M, 0.025 mmol) dropwise. Stir the resulting solution at 0 °C for 20 minutes to pre-form the catalyst complex.

  • Reaction Execution: Add the aromatic aldehyde (0.5 mmol, 1.0 equiv) to the catalyst solution at 0 °C.

  • Add nitromethane (2.5 mmol, 5.0 equiv) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 24-48 hours, monitoring by TLC for the consumption of the aldehyde.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution (10 mL) and then brine (10 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-nitro alcohol.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee) by chiral HPLC analysis.

The Michael Addition: Forging 1,4-Relationships

The conjugate addition of a nitroalkane-derived nitronate to an α,β-unsaturated system (e.g., enones, enoates) is known as the Michael reaction.[3] This reaction is a powerful tool for forming γ-nitro carbonyl compounds, which are versatile precursors to γ-amino acids and 1,4-dicarbonyl compounds.[19][20]

Mechanistic Causality and Asymmetric Control

Similar to the Henry reaction, the key step is the nucleophilic attack of a base-generated nitronate. In this case, the attack occurs at the β-carbon of the unsaturated system. The resulting enolate is then protonated to give the final product. The development of organocatalysts, particularly those based on thiourea and primary/secondary diamines, has revolutionized the asymmetric Michael addition of nitroalkanes.[21][22] These catalysts often function through bifunctional activation, where one part of the catalyst (e.g., a basic amine) deprotonates the nitroalkane, while another part (e.g., a thiourea moiety) activates the Michael acceptor through hydrogen bonding.

Michael_Workflow Workflow for Asymmetric Michael Addition Start Nitroalkane + α,β-Unsaturated Ketone Catalysis Add Chiral Organocatalyst (e.g., Thiourea-based) Start->Catalysis Reaction Stir at specified temperature (e.g., RT, 24-72h) Catalysis->Reaction Workup Aqueous Work-up (e.g., NH₄Cl quench, extraction) Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product Enantioenriched γ-Nitro Ketone Purification->Product Analysis Characterization (NMR) Chiral HPLC for ee% Product->Analysis

Caption: A typical workflow for an organocatalyzed asymmetric Michael addition of a nitroalkane.

Protocol: Organocatalytic Asymmetric Michael Addition of a Nitroalkane to a Chalcone[22]

This protocol outlines the addition of 2-nitropropane to chalcone using a primary-secondary diamine catalyst.

Materials:

  • Chalcone (trans-1,3-diphenyl-2-propen-1-one)

  • 2-Nitropropane

  • Chiral diamine catalyst (e.g., (1R,2R)-N¹,N²-dimethylcyclohexane-1,2-diamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: To a vial, add the chalcone (0.2 mmol, 1.0 equiv) and the chiral diamine catalyst (0.02 mmol, 10 mol%).

  • Add anhydrous DCM (0.5 mL) followed by 2-nitropropane (0.4 mmol, 2.0 equiv).

  • Seal the vial and stir the mixture at room temperature for 48-72 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Directly purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the chiral Michael adduct.

  • Analysis: Determine the yield and characterize the product by NMR. The enantiomeric excess can be determined by chiral HPLC analysis.

Section 2: The Nitro Group as a Synthetic Linchpin: Functional Group Transformations

A key advantage of nitroalkane chemistry is the ability to transform the nitro group post-synthesis. This allows the carbon skeleton, assembled via Henry or Michael reactions, to be further elaborated.

The Nef Reaction: Unmasking a Latent Carbonyl

The Nef reaction converts a primary or secondary nitroalkane into the corresponding aldehyde or ketone.[23] This is typically achieved by first forming the nitronate salt with a base, followed by hydrolysis under strong acidic conditions (pH < 1).[24] The reaction is invaluable as it effectively treats the nitro group as a protected carbonyl, which is stable to many nucleophilic and basic conditions.

Mechanistic Overview

The nitronate salt is protonated to form a nitronic acid. Further protonation and subsequent attack by water leads to an unstable intermediate that ultimately eliminates nitrous oxide (N₂O) and releases the carbonyl compound.[25]

Nef_Reaction The Nef Reaction Transformation Nitroalkane R¹(R²)CH-NO₂ Nitronate [R¹(R²)C=NO₂]⁻ M⁺ Nitroalkane->Nitronate 1. Base Carbonyl R¹(R²)C=O Nitronate->Carbonyl 2. H₃O⁺

Caption: The Nef reaction converts a nitroalkane to a carbonyl via a nitronate intermediate.

Protocol: Standard Nef Reaction of a Secondary Nitroalkane[23]

Materials:

  • Secondary nitroalkane (e.g., the product from a Michael addition)

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Diethyl ether (Et₂O)

  • Ice bath

Procedure:

  • Nitronate Formation: Dissolve the nitroalkane (1.0 mmol) in anhydrous methanol (5 mL) in a round-bottom flask. Cool the solution in an ice bath.

  • Add a solution of sodium methoxide in methanol (1.05 mmol, 1.05 equiv) dropwise. Stir the mixture at 0 °C for 1 hour to ensure complete formation of the sodium nitronate.

  • Hydrolysis: In a separate flask, prepare a solution of concentrated H₂SO₄ (e.g., 1 mL) in water (10 mL) and cool it to 0 °C in an ice bath.

  • Add the cold nitronate solution dropwise to the vigorously stirred cold acid solution. A color change (often to blue) may be observed transiently.[25]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Extract the aqueous mixture with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully evaporate the solvent. The crude ketone can be further purified by chromatography or distillation if necessary.

Reduction of the Nitro Group: Accessing Amines and Derivatives

The most common and arguably most important transformation of the nitro group is its reduction to a primary amine (—NH₂).[9] This provides direct synthetic access to β-amino alcohols from Henry adducts and γ-amino acids from Michael adducts, both of which are privileged structures in medicinal chemistry.[12][20]

A variety of methods exist for this reduction, offering different levels of chemoselectivity.[7]

Reducing Agent/SystemConditionsCommentsReference
H₂, Pd/C or Raney NiRT, 1-50 atm H₂Most common, clean, high yield. Can reduce C=C bonds.[26]
Sn/HCl or Fe/HClRefluxClassic method, inexpensive, good for aromatic nitro groups.[27]
LiAlH₄THF, RefluxVery powerful, unselective. Reduces many other functional groups.[7]
Diborane (B₂H₆)THFCan selectively reduce to the hydroxylamine stage.[7]

Table 2. Comparison of common reagents for nitro group reduction.

Protocol: Catalytic Hydrogenation of a β-Nitro Alcohol[26]

Materials:

  • β-Nitro alcohol (from a Henry reaction)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas supply (balloon or Parr hydrogenator)

Procedure:

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve the β-nitro alcohol (1.0 mmol) in methanol (10 mL).

  • Carefully add 10% Pd/C (approx. 10% by weight of the substrate).

  • Hydrogenation: Seal the flask, evacuate the air, and replace it with hydrogen gas. Repeat this cycle three times.

  • Maintain a positive pressure of hydrogen (e.g., from a balloon or set pressure on a hydrogenator) and stir the suspension vigorously at room temperature.

  • Monitor the reaction by TLC or by monitoring hydrogen uptake. The reaction is typically complete in 2-12 hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting β-amino alcohol is often pure enough for subsequent steps, but can be purified by crystallization or chromatography if needed.

Section 3: Applications in Advanced Synthesis

The true power of nitroalkane chemistry is realized when these fundamental reactions are combined in multi-step sequences to build complex molecules.

Case Study: Synthesis of Heterocycles

Nitroalkanes are pivotal intermediates for synthesizing heterocyclic derivatives.[3] For instance, the product of a Michael addition between a nitroalkane and an α,β-unsaturated ester can undergo reductive cyclization. The nitro group is first reduced to an amine, which then intramolecularly attacks the ester carbonyl to form a lactam, a core structure in many bioactive compounds.

Heterocycle_Synthesis Multi-step Synthesis of a γ-Lactam Start Nitroalkane + α,β-Unsaturated Ester Michael Michael Addition Start->Michael Intermediate γ-Nitro Ester Michael->Intermediate Reduction Nitro Group Reduction (H₂, Pd/C) Intermediate->Reduction Amine γ-Amino Ester Reduction->Amine Cyclization Spontaneous or Heat-induced Cyclization Amine->Cyclization Product γ-Lactam (Pyrrolidin-2-one) Cyclization->Product

Caption: A strategic sequence from simple nitroalkanes to valuable γ-lactam heterocycles.

Conclusion

Nitroalkane derivatives are far more than simple reagents; they are strategic assets in chemical synthesis. Their ability to facilitate robust C-C bond formation under increasingly mild and stereocontrolled conditions, combined with the unparalleled versatility of the nitro group as a synthetic handle, secures their role as indispensable tools.[1][6] From constructing the backbones of complex natural products to providing efficient routes to pharmaceutical ingredients, the applications of nitroalkanes continue to expand, driven by ongoing innovation in catalysis and reaction methodology.[9]

References

  • M.A. Chiacchio, U. et al. (2009). Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives. Arkivoc, 2009(9), 195-223. Available from: [Link]

  • Alvarez-Casao, E. et al. (2011). Organocatalytic Enantioselective Henry Reactions. Symmetry, 3(2), 220-245. Available from: [Link]

  • Wang, J. et al. (2008). Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates. Chemical Communications, (34), 4034-4036. Available from: [Link]

  • Cao, C-L. et al. (2006). Organocatalyzed enantioselective Michael additions of nitroalkanes to enones by using primary–secondary diamine catalysts. Chemical Communications, (27), 2901-2903. Available from: [Link]

  • Rabalakos, C. & Wulff, W. D. (2008). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. Journal of the American Chemical Society, 130(41), 13524-13525. Available from: [Link]

  • Ma, D. et al. (2008). Catalytic Asymmetric Nitroaldol (Henry) Reaction with a Zinc-Fam Catalyst. The Journal of Organic Chemistry, 73(17), 6769-6775. Available from: [Link]

  • Alonso, D. A. et al. (2013). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters, 15(24), 6294-6297. Available from: [Link]

  • Shibasaki, M. & Kanai, M. (2008). The Henry (Nitroaldol) Reaction. In Comprehensive Organic Reactions in Aqueous Media. Available from: [Link]

  • Wang, J. et al. (2013). Enantioselective Organocatalytic Michael Addition of Nitroalkanes and Other Nucleophiles to β-Trifluoromethylated Acrylamides. Organic Letters, 15(4), 896-899. Available from: [Link]

  • Flores-López, B. et al. (2014). Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand. Molecules, 19(11), 18885-18897. Available from: [Link]

  • Advancion. (n.d.). Pharmaceutical Synthesis. Nitroalkanes and Derivatives. Available from: [Link]

  • Aakash Institute. (n.d.). Preparation of Amines: Reduction of - Nitro, Nitriles, Isocyanides, Amides, Azides and Oximes... Available from: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available from: [Link]

  • University College London. (2011). Synthesis and transformations of β-nitroacetamides: Nef reaction and radical cyclisations. UCL Discovery. Available from: [Link]

  • Buchler GmbH. (n.d.). Asymmetric Henry Reaction (Nitroaldol Reaction). Available from: [Link]

  • Wikipedia. (n.d.). Nef reaction. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Nef Reaction. Available from: [Link]

  • Alonso, D. A. et al. (2013). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. PMC. Available from: [Link]

  • Ogiwara, Y. et al. (2020). Development and Mechanistic Insights into Nef Reaction for Preparation of Aldehydes Using Singlet Oxygen. Organic Letters, 22(10), 3931-3935. Available from: [Link]

  • ResearchGate. (2010). ChemInform Abstract: A New Catalyst for the Asymmetric Henry Reaction: Synthesis of ??-Nitroethanols in High Enantiomeric Excess. Available from: [Link]

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  • Soós, T. et al. (2012). Asymmetric Michael Additions of α-Nitrocyclohexanone to Aryl Nitroalkenes Catalyzed by Natural Amino Acid-Derived Bifunctional Thioureas. Organic Letters, 14(18), 4742-4745. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Nitrobenzamide Intermediates

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical assistance for overcoming the common yet challenging...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical assistance for overcoming the common yet challenging issue of poor solubility of nitrobenzamide intermediates. The following troubleshooting guides and FAQs are structured to address specific experimental issues with a focus on the underlying scientific principles.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the solubility of nitrobenzamide intermediates.

Q1: Why are my nitrobenzamide intermediates poorly soluble in common laboratory solvents?

Nitrobenzamide intermediates possess a combination of a polar amide group and a largely nonpolar nitro-substituted benzene ring.[1] This dual nature can lead to strong intermolecular forces in the solid state, such as hydrogen bonding and π-π stacking, making it difficult for solvent molecules to break apart the crystal lattice.[2] The limited solubility in water is due to the hydrophobic nature of the nitrobenzene portion of the molecule.[3]

Q2: What are the best starting solvents to try for dissolving nitrobenzamide intermediates?

Polar aprotic solvents are often a good starting point. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone can effectively solvate the polar amide and nitro groups through dipole-dipole interactions.[2][4] For less polar intermediates, chlorinated solvents like dichloromethane (DCM) may also be effective.[5] It is always recommended to perform small-scale solubility tests with a range of solvents to determine the most suitable one for your specific intermediate.[6]

Q3: Can I heat the mixture to improve solubility?

Yes, for many organic compounds, solubility increases with temperature.[7] This is because the dissolution process is often endothermic, meaning it absorbs heat.[8] Applying heat provides the energy needed to overcome the crystal lattice energy. However, be cautious, as some intermediates may be thermally labile and could decompose at elevated temperatures. Always perform a small-scale test and consider running a thermal stability study if you plan to use high temperatures.

Q4: How does the position of the nitro group (ortho, meta, para) affect solubility?

The position of the nitro group can influence the molecule's polarity, crystal packing, and intramolecular interactions, all of which affect solubility. While a universal rule is difficult to establish without experimental data for every analogue, some trends can be anticipated. For instance, ortho-substituted nitrobenzamides may exhibit intramolecular hydrogen bonding between the amide and nitro groups, which can reduce intermolecular hydrogen bonding and potentially affect solubility differently than meta or para isomers.

Q5: Are there any safety concerns I should be aware of when handling nitrobenzamide intermediates?

Yes, it is crucial to handle these compounds with care. Always consult the Safety Data Sheet (SDS) for the specific intermediate.[9][10] In general, nitroaromatic compounds can be toxic and may be harmful if swallowed, inhaled, or absorbed through the skin.[11] It is recommended to work in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

Troubleshooting Guide: Step-by-Step Solutions for Solubility Challenges

This section provides detailed protocols and explanations for resolving persistent solubility issues during your experiments.

Issue 1: My nitrobenzamide intermediate will not dissolve sufficiently in a single solvent system for my reaction.

When a single solvent is ineffective, a co-solvent system is a powerful alternative. Co-solvency works by reducing the interfacial tension between the solute and the primary solvent, effectively making the solute more "comfortable" in the solvent mixture.[13][14]

Step-by-Step Protocol for Developing a Co-Solvent System:

  • Initial Solvent Screening: Perform small-scale solubility tests with a panel of solvents from different classes (e.g., polar protic, polar aprotic, nonpolar).

  • Select a Primary Solvent: Choose a solvent in which the nitrobenzamide intermediate shows at least partial solubility and is compatible with your reaction conditions.

  • Introduce a Co-Solvent: Titrate a second, miscible solvent (the co-solvent) into the suspension of your intermediate in the primary solvent. The co-solvent should have a different polarity to modulate the overall solvent properties. For example, if your primary solvent is moderately polar, a more polar or less polar co-solvent can be tested.

  • Observe and Record: Note the volume of co-solvent required to achieve complete dissolution. It is often beneficial to test several co-solvent ratios to find the optimal mixture.

  • Reaction Compatibility Check: Ensure that the chosen co-solvent system does not adversely affect your reaction kinetics or lead to unwanted side reactions.

Causality Explained: The addition of a co-solvent disrupts the hydrogen bonding network of the primary solvent, creating a more favorable environment for the solute.[15] For example, adding a small amount of a polar aprotic solvent like DMSO to a less polar solvent can significantly enhance the solvation of the polar functional groups of the nitrobenzamide.

Table 1: Common Co-Solvent Systems for Aromatic Amides

Primary SolventCo-SolventTypical Ratio (v/v)Notes
Dichloromethane (DCM)Methanol (MeOH)9:1 to 4:1Increases polarity for better solvation of the amide group.
TolueneAcetonitrile (ACN)4:1 to 1:1Can improve solubility for reactions requiring higher temperatures.
WaterEthanolVariesUseful for creating aqueous solutions for biological assays.
Dimethyl Sulfoxide (DMSO)WaterVariesA versatile system for a wide range of polarities.[4]
Issue 2: My nitrobenzamide intermediate precipitates out of solution when I change the pH.

The solubility of nitrobenzamide intermediates can be highly dependent on the pH of the solution, especially if there are other ionizable functional groups present on the molecule.[7][16] The amide group itself is generally neutral, but its environment can be influenced by the ionization state of other substituents.

Diagram of pH-Dependent Solubility

ph_solubility cluster_low_ph Low pH (Acidic) cluster_neutral_ph Neutral pH cluster_high_ph High pH (Basic) low_ph Protonation of Basic Groups (if present) Increased Solubility neutral_ph Predominantly Neutral Species Often Low Solubility low_ph->neutral_ph Increase pH high_ph Deprotonation of Acidic Groups (if present) Increased Solubility neutral_ph->high_ph Increase pH

Caption: Logical flow of pH influence on the solubility of ionizable nitrobenzamides.

Step-by-Step Protocol for pH Adjustment:

  • Determine the pKa: If your nitrobenzamide intermediate has ionizable groups, determine their pKa values. This will help you predict the pH range where solubility will change.

  • Prepare Buffered Solutions: Create a series of buffered solutions across a range of pH values.

  • Measure Solubility: Add an excess of your nitrobenzamide intermediate to each buffered solution. Shake the samples until equilibrium is reached (typically 24-48 hours).

  • Analyze the Supernatant: Filter the samples and analyze the concentration of the dissolved intermediate in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Plot the pH-Solubility Profile: Graph the solubility as a function of pH to identify the optimal pH range for your experiment.[17]

Causality Explained: For a basic nitrobenzamide, decreasing the pH will lead to protonation, forming a more soluble salt.[18] Conversely, for an acidic nitrobenzamide, increasing the pH will result in deprotonation and the formation of a more soluble salt.[19] The Henderson-Hasselbalch equation can be used as a predictive tool, but experimental verification is crucial as other factors can influence the actual solubility profile.[16]

Issue 3: I am struggling with batch-to-batch inconsistency in solubility.

Inconsistent solubility between batches can often be attributed to polymorphism, which is the ability of a compound to exist in multiple crystalline forms.[20][21] Different polymorphs can have significantly different physical properties, including solubility and dissolution rate.[22]

Workflow for Investigating Polymorphism

polymorphism_workflow start Inconsistent Solubility Observed characterization Characterize Batches (DSC, PXRD, TGA) start->characterization analysis Compare Polymorphic Forms characterization->analysis solubility_testing Measure Solubility of Each Form analysis->solubility_testing control Control Crystallization Conditions solubility_testing->control end Consistent Solubility Achieved control->end surfactant_mechanism cluster_micelle Micelle Structure cluster_solution Aqueous Solution center Hydrophobic Core (Nitrobenzamide Entrapped) s1 center->s1 s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 s8 center->s8 water Water Molecules cluster_micelle cluster_solution

Caption: Diagram illustrating the encapsulation of a hydrophobic molecule within a surfactant micelle.

Solid Dispersions:

A solid dispersion is a system where the poorly soluble drug is dispersed in a hydrophilic carrier, often in an amorphous state. [23]This prevents the formation of a stable crystal lattice, thereby increasing the dissolution rate and solubility. [14]

  • Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and poloxamers are common carriers.

  • Preparation Methods:

    • Solvent Evaporation: Dissolve both the nitrobenzamide intermediate and the carrier in a common solvent, then evaporate the solvent to obtain the solid dispersion. [14] * Melt Extrusion: Mix the intermediate and the carrier and heat them until they melt, then cool rapidly to form the solid dispersion.

This guide provides a systematic approach to troubleshooting the poor solubility of nitrobenzamide intermediates. By understanding the underlying chemical principles and applying these step-by-step protocols, you can effectively overcome these common experimental hurdles.

References

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • 3-Nitrobenzamide - Solubility of Things. solubilityofthings.com.
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  • Solubility Enhancement Technique. CUTM Courseware.
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  • Application Notes and Protocols for the Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide. Benchchem.
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  • Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. ChemRxiv.
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  • HYDROTROPY: NEW APPROACH TO INCREASE SOLUBILITY. Jetir.Org.
  • The Solubility and Stability of 3-Nitrobenzaldoxime in Organic Solvents: A Technical Guide. Benchchem.
  • solubility enhancement methods with importance of hydrotropy. Semantic Scholar.
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  • Factors Affecting Solubility. BYJU'S.
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  • Advanced Solubility Science: Mixed Hydrotropy.
  • Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15).
  • "Benzamide, N,N,4-trimethyl-" solubility in organic solvents. Benchchem.
  • Technical Support Center: Optimizing Solvent Systems for 4-Nitrobenzaldehyde Reactions. Benchchem.
  • The Role of Surfactants in Solubiliz
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly W
  • Evaluation of Various Polymorphs by Different Techniques and Their Characteriz
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  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Cocrystals of Ethenzamide With 2-Nitrobenzoic Acid - Conformational Analysis, MD Simulations And DFT Investig
  • Impact of Polymorphism on Drug Formul
  • Elucidating the Solubility Enhancement of Active Pharmaceutical Ingredients through Hydrotropy: A Case of Local Anesthetics. PMC.
  • Pharmaceutical cocrystals of ethenzamide: structural, solubility and dissolution studies. CrystEngComm (RSC Publishing).
  • Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients-PhD thesis.
  • Mechanism of reaction involved in the synthesis of nitrobenzamide derivatives.
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  • Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
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Optimization

Technical Support Center: Ensuring the Integrity of 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide

Welcome to the technical support center for 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for preventing the degradation of this compound during experimental use. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the stability and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide?

A1: The chemical structure of 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide contains two principal functional groups susceptible to degradation: an amide linkage and a nitroaromatic ring. Therefore, the primary stability concerns are amide hydrolysis and photodegradation .[1][2][3][4]

  • Amide Hydrolysis: The amide bond can be cleaved by water, a reaction that is significantly accelerated under acidic or basic conditions, especially with the application of heat.[1][2][5] This process would result in the formation of 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzoic acid and ammonia.

  • Photodegradation: The nitroaromatic portion of the molecule is susceptible to degradation upon exposure to light, particularly ultraviolet (UV) radiation.[2][4][6] This can lead to a variety of degradation products, including the reduction of the nitro group to a nitroso or amino group, and potentially more complex photoproducts.[1][7]

Q2: How should I store the solid compound to ensure its long-term stability?

A2: To maximize the shelf-life of solid 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide, it is crucial to protect it from environmental factors that can promote degradation. The following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.[8]

  • Light: The compound should be stored in a light-resistant container, such as an amber vial, and kept in the dark.[1][3]

  • Atmosphere: While not always necessary for short-term storage, for extended periods or for highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative degradation.

Q3: I've noticed a change in the color of my solid compound. What does this indicate?

A3: A change in the color of a solid nitroaromatic compound, often to a yellow or brownish hue, can be an indicator of degradation, particularly due to light exposure or reaction with atmospheric components.[9] It is recommended to verify the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with its use.

Q4: What is the expected stability of this compound in common organic solvents?

A4: The stability of 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide in solution is highly dependent on the choice of solvent and the storage conditions.

  • Protic Solvents (e.g., methanol, ethanol): While often good for solubility, protic solvents can participate in hydrolysis, especially if acidic or basic impurities are present. Solutions in protic solvents should ideally be prepared fresh.

  • Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These are generally preferred for preparing stock solutions due to a lower risk of hydrolysis. However, the purity of the solvent is critical, as trace amounts of water or acidic/basic impurities can still lead to degradation over time. It is advisable to use high-purity, anhydrous solvents.

  • Storage of Stock Solutions: Stock solutions should be stored at low temperatures (-20°C or -80°C) in tightly sealed, light-protected vials to minimize degradation.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on scientific principles.

Issue Possible Cause(s) Recommended Solutions & Rationale
Loss of compound activity or inconsistent results in biological assays. Amide Hydrolysis: The pH of your assay buffer may be outside the optimal stability range for the compound. Elevated assay temperatures can also accelerate hydrolysis.1. Determine the pH-stability profile of your compound. (See Experimental Protocol 1 ). This will identify the pH range where the compound is most stable. 2. Adjust your assay buffer pH to fall within this stable range. 3. Prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment.[10] 4. If experimentally feasible, perform assays at a lower temperature to reduce the rate of hydrolysis.
Appearance of unexpected peaks in HPLC or LC-MS analysis. Degradation in solution: The compound may be degrading in the solvent used for sample preparation or during the analytical run. Photodegradation: Exposure of the sample to light during preparation or in the autosampler can cause degradation.1. Conduct a forced degradation study (See Experimental Protocol 2 ) to identify the retention times of potential degradation products. This will help confirm if the unexpected peaks correspond to degradants.[6][11] 2. Use high-purity, degassed solvents for sample preparation. 3. Minimize the time the sample spends in solution before analysis. 4. Protect samples from light at all stages of handling and analysis by using amber vials and minimizing exposure to ambient light.[1]
Precipitation of the compound from a stock or working solution. Formation of less soluble degradation products: The products of hydrolysis or photodegradation may have lower solubility in the chosen solvent system.1. Analyze both the supernatant and the precipitate (after re-dissolving in a suitable solvent) by LC-MS to identify the components. This can confirm if the precipitate is a degradation product. 2. Optimize storage conditions (solvent, temperature, light protection) to minimize the formation of these products. 3. Consider using a co-solvent to improve the solubility of both the parent compound and its potential degradants.

Experimental Protocols

These detailed protocols are designed to be self-validating systems, enabling you to determine the optimal conditions for your specific experimental needs.

Protocol 1: Determination of pH-Stability Profile

This protocol will allow you to determine the pH range in which your compound is most stable, which is critical for designing reliable experiments.

1. Materials:

  • 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide

  • A series of aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • High-purity water and organic solvents (e.g., acetonitrile, methanol) for HPLC.

  • A calibrated HPLC system with a UV detector.

2. Procedure:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • For each pH buffer, dilute the stock solution to a final concentration of approximately 20 µg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 37°C or your experimental temperature).

  • At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot from each solution.

  • Quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile).

  • Analyze the samples by a validated, stability-indicating HPLC method to quantify the remaining parent compound.

  • Plot the percentage of the remaining parent compound against time for each pH. From this data, you can determine the degradation rate at each pH.

Protocol 2: Forced Degradation Study

This study will help to identify potential degradation products and establish the specificity of your analytical method.[4][11]

1. Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Dissolve the stressed solid for analysis.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol) to a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[12] A dark control sample should be stored under the same conditions but protected from light.

3. Analysis:

  • For the acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

  • Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Visualizing Degradation Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the potential degradation pathways and experimental workflows.

A 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide B 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzoic Acid + NH3 A->B  Amide Hydrolysis (Acid/Base, Heat) C Photodegradation Products (e.g., reduced nitro group) A->C  Photodegradation (UV/Visible Light) start Start: Inconsistent Experimental Results check_storage Review Compound Storage (Light, Temp, Atmosphere) start->check_storage check_solution Assess Solution Stability (Solvent, Age, pH) start->check_solution optimize_conditions Optimize Experimental Conditions (pH, Temp, Light Exposure) check_storage->optimize_conditions forced_degradation Perform Forced Degradation Study (Protocol 2) check_solution->forced_degradation hplc_analysis Analyze by Stability-Indicating HPLC Method forced_degradation->hplc_analysis identify_peaks Identify Degradation Peaks hplc_analysis->identify_peaks identify_peaks->optimize_conditions end End: Consistent & Reliable Results optimize_conditions->end

Caption: Troubleshooting workflow for inconsistent results.

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  • Ashworth, I. W., et al. (2016). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 18(1), 225-230.
  • Matrix Fine Chemicals. 4-AMINO-3-NITROBENZONITRILE | CAS 6393-40-4. Available at: [Link]

  • Shimadzu. Analysis of Amino Acids Contained in a Grain of Rice. (URL not available)
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  • Hernández, B., et al. (2022). Base pairs with 4-amino-3-nitrobenzonitrile: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides. Journal of Biomolecular Structure and Dynamics, 40(10), 4449-4462.
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Validation

A Comparative Guide to Sulfonamides and Benzamides in Medicinal Chemistry: From Core Structure to Clinical Application

This guide provides a detailed comparative analysis of two foundational scaffolds in medicinal chemistry: sulfonamides and benzamides. Moving beyond a simple recitation of facts, we will explore the nuanced differences i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of two foundational scaffolds in medicinal chemistry: sulfonamides and benzamides. Moving beyond a simple recitation of facts, we will explore the nuanced differences in their chemical properties, mechanisms of action, and structure-activity relationships that dictate their diverse therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these privileged structures in the design of novel therapeutics.

Introduction: Two Scaffolds, a World of Therapeutic Diversity

The sulfonamide and benzamide moieties are among the most prolific and versatile functional groups in modern medicine. The discovery of sulfonamides as the first broadly effective systemic antibacterials heralded the dawn of the antibiotic age.[1][2] Since then, the sulfonamide scaffold has been successfully incorporated into drugs for a vast range of conditions, including viral infections, cancer, inflammation, and cardiovascular diseases.[3][4][5]

Similarly, the benzamide core, a simple amide of benzoic acid, is a cornerstone of numerous therapeutic agents.[6][7] Its true power lies in its synthetic tractability and the profound impact that substitutions on the aromatic ring and amide nitrogen have on its biological activity. This has led to the development of critical drugs in areas such as psychiatry, oncology, and gastroenterology.[8][9]

This guide will dissect these two chemical classes, providing a head-to-head comparison of their properties and applications, supported by experimental frameworks, to inform rational drug design.

Physicochemical and Structural Properties: A Tale of Two Amides

At their core, the sulfonamide (-SO₂NH₂) and the benzamide (-CONH₂) are both amide-containing functional groups. However, the replacement of the carbonyl carbon in a benzamide with a hexavalent sulfur atom in a sulfonamide imparts significant differences in their physicochemical properties, which in turn govern their pharmacokinetic and pharmacodynamic profiles.

PropertySulfonamides (-SO₂NH₂)Benzamides (-CONH₂)Rationale & Implication in Drug Design
Acidity (pKa) Weakly acidic (pKa ~5-10). The two electron-withdrawing oxygen atoms on the sulfur atom stabilize the conjugate base.Generally neutral or very weakly acidic/basic, depending on substituents. The carbonyl group is less activating.The acidic nature of sulfonamides is critical for their antibacterial mechanism and influences their solubility and renal clearance.[10] Benzamides' neutrality allows for a different range of interactions and distribution profiles.
Hydrogen Bonding The -SO₂NH- group is a strong hydrogen bond donor and the sulfonyl oxygens are strong acceptors.The -CONH- group is a good hydrogen bond donor and acceptor.Both scaffolds can engage in crucial hydrogen bonding interactions with biological targets. The specific geometry and electronic nature of the sulfonamide group can lead to distinct binding modes.
Solubility Varies widely based on the N1-substituent. The parent sulfanilamide is poorly soluble.[11] Acetylated metabolites are often less soluble, posing a risk of crystalluria.[11][12]Solubility is highly dependent on the overall molecular structure and substituents.For sulfonamides, maintaining solubility of both the parent drug and its metabolites is a key challenge in development to avoid renal toxicity.[11]
Chemical Stability The S-N bond is generally stable to hydrolysis.[13]The C-N amide bond is also very stable but can be cleaved by amidases.Both scaffolds provide a robust core for building complex molecules, ensuring good shelf-life and in vivo stability.

Comparative Mechanisms of Action: Defined vs. Diverse

The most striking difference between the two scaffolds lies in their mechanisms of action (MoA). Sulfonamides are famously associated with a specific, well-defined antibacterial mechanism, whereas benzamides are chameleons, adopting a wide array of MoAs based on their appended chemical functionalities.

Sulfonamides: The Classic Antimetabolite

The primary and most renowned mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS) .[1][14][15]

  • The Causality: Bacteria, unlike humans, cannot utilize pre-formed folic acid from their environment; they must synthesize it de novo.[16][17] A key precursor in this pathway is p-aminobenzoic acid (PABA). Sulfonamides are structural analogues of PABA and act as competitive inhibitors of DHPS, the enzyme that incorporates PABA into dihydropteroate.[18][19] This blockade halts the production of dihydrofolic acid, and subsequently tetrahydrofolic acid, a crucial cofactor for the synthesis of nucleotides and amino acids.[1] This leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[14][16]

While this is their classic role, sulfonamide-containing drugs have been developed to target a wide range of other proteins, demonstrating the scaffold's versatility:

  • Carbonic Anhydrase Inhibitors: Used as diuretics (e.g., acetazolamide) and for treating glaucoma.[20][21]

  • COX-2 Inhibitors: Certain sulfonamides, like celecoxib, show selective inhibition of cyclooxygenase-2, acting as anti-inflammatory agents.[1]

  • Protease Inhibitors: The sulfonamide moiety is present in several antiviral drugs, such as the HIV protease inhibitor darunavir.[5][17]

cluster_0 Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamide Sulfonamide Drug Sulfonamide->Inhibition caption Sulfonamide MoA: Inhibition of Folate Synthesis

Caption: Sulfonamides mimic PABA to inhibit DHPS.

Benzamides: A Scaffold for Versatile Targeting

Benzamides lack a single defining mechanism. Their biological activity is almost entirely dictated by the nature and position of substituents, allowing them to be tailored for a vast array of biological targets.

  • Dopamine Receptor Antagonists: A major class of benzamides, such as sulpiride and amisulpride, act as antagonists at D2-like dopamine receptors.[22][23] This is the basis for their use as antipsychotic and antiemetic agents. By blocking dopamine, they modulate downstream signaling, including the inhibition of adenylyl cyclase.[22]

  • Enzyme Inhibitors:

    • Histone Deacetylase (HDAC) Inhibitors: The benzamide moiety can serve as a crucial zinc-binding group in the active site of HDACs, leading to potent anticancer activity (e.g., Entinostat).[22][24]

    • Inosine Monophosphate Dehydrogenase (IMPDH) Inhibitors: Benzamide riboside is metabolized to an NAD analogue that inhibits IMPDH, a rate-limiting enzyme in guanine nucleotide synthesis, showing potential in cancer therapy.[25]

  • Serotonin (5-HT) Receptor Modulators: Many benzamides have activity at serotonin receptors. For instance, some act as 5-HT4 receptor agonists (prokinetics for GI disorders) or mixed D2/5-HT2 antagonists (atypical antipsychotics).[8][26]

  • Radiosensitizers: Certain N-substituted benzamides can induce apoptosis following radiolysis and inhibit DNA repair, enhancing the efficacy of radiation therapy in cancer treatment.[27][28]

cluster_targets Diverse Biological Targets cluster_outcomes Therapeutic Outcomes Benzamide Benzamide Scaffold D2R Dopamine D2 Receptors Benzamide->D2R Antagonism HDAC HDAC Enzymes Benzamide->HDAC Inhibition S_5HTR Serotonin Receptors Benzamide->S_5HTR Modulation IMPDH IMPDH Benzamide->IMPDH Inhibition Antipsychotic Antipsychotic D2R->Antipsychotic Anticancer Anticancer HDAC->Anticancer Prokinetic Prokinetic S_5HTR->Prokinetic IMPDH->Anticancer caption Benzamide MoA: A Versatile Targeting Scaffold

Caption: Benzamide's activity depends on target-specific substitutions.

Structure-Activity Relationship (SAR) Comparison

The SAR for each class reflects their mechanistic differences. Sulfonamide SAR is well-established for antibacterial activity, while benzamide SAR is entirely dependent on the specific target being pursued.

SAR FeatureSulfonamides (Antibacterial)Benzamides (Target-Dependent)
Aromatic Ring A para-substituted benzene ring is essential. Substitution at ortho or meta positions generally reduces or abolishes activity.[10]The substitution pattern on the aromatic ring is critical for potency and selectivity against a specific target (e.g., D2 receptors, HDAC isoforms).[22][29]
Amine/Amide N The N4-amino group must be free (or be a prodrug that is converted to a free amine in vivo) to mimic PABA.[10][11]The amide nitrogen and its substituents are key interaction points. For example, N-alkylation can dramatically alter receptor affinity or cell permeability.[26][30]
"Business End" The N1-substituent on the sulfonamide group is highly variable. Heterocyclic substituents are common and are used to modulate pKa, protein binding, and pharmacokinetic properties.[10][11]The "R" group of the benzamide (-CONHR) is a primary point of diversification to achieve target affinity and selectivity. This can range from simple alkyl chains to complex heterocyclic systems.[30][31]

Pharmacokinetic (PK) Profiles: Metabolism and Excretion

The journey of a drug through the body is critically important. Here, sulfonamides and benzamides show distinct class-wide trends versus high individual variability.

Sulfonamides:

  • Absorption: Most are readily absorbed orally.[15]

  • Distribution: They distribute widely throughout the body, including the central nervous system.[14]

  • Metabolism: The primary metabolic pathway is N4-acetylation in the liver.[12][32] This is a critical point of consideration, as the acetylated metabolites are microbiologically inactive but retain toxic potential.[12] They are often less soluble than the parent drug, which can lead to precipitation in the acidic environment of the renal tubules (crystalluria), potentially causing kidney damage.[11][12]

  • Excretion: Excreted primarily by the kidneys through glomerular filtration.[15] Their half-lives vary significantly, leading to their classification as short-, medium-, or long-acting.[11]

Benzamides: The PK profiles of benzamides are too diverse to generalize. Each drug's ADME profile is a function of its unique combination of substituents. For example, the antipsychotic benzamide sulpiride has low lipophilicity and poor blood-brain barrier penetration, while other benzamide-based drugs are designed specifically for high CNS exposure. Metabolism can occur at multiple sites on the molecule, including the aromatic ring, N-alkyl chains, or other substituents, through pathways like hydroxylation, dealkylation, and glucuronidation.

Therapeutic Applications: A Head-to-Head Overview

The differing properties of these scaffolds have led to their application in distinct, though sometimes overlapping, therapeutic arenas.

Therapeutic AreaSulfonamidesBenzamides
Infectious Diseases Primary Role: Antibacterial (UTIs, bronchitis, nocardiosis), Antiprotozoal (Toxoplasmosis), Antimalarial.[2][16][33]Limited direct antimicrobial use, though some derivatives show activity.[8][9]
Oncology Carbonic anhydrase inhibitors, anti-angiogenesis agents, JAK/STAT pathway modulators.[5][20][34]Primary Role: HDAC inhibitors, IMPDH inhibitors, radiosensitizers, inhibitors of protein-protein interactions (e.g., AR-coactivator).[22][25][27][30]
Central Nervous System Anticonvulsants (e.g., sultiame), 5-HT receptor antagonists (triptans for migraine).[1][35]Primary Role: Antipsychotics, Antidepressants, Antiemetics.[8][9][23]
Cardiovascular/Renal Primary Role: Diuretics (thiazide and loop diuretics).[1] Also used for hypertension and heart failure.[17]Limited primary role, though some have been investigated as IKs blockers.[31]
Inflammatory Diseases Anti-inflammatory (sulfasalazine for IBD), COX-2 inhibitors (celecoxib for arthritis).[1][34]Analgesic and anti-inflammatory agents.[8][23]

Featured Experimental Protocols

To translate theoretical knowledge into practice, a drug's activity must be quantified. Below are representative, self-validating protocols for assessing the primary mechanisms of a representative compound from each class.

Protocol 1: Sulfonamide Efficacy via Cell-Free DHPS Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of a test sulfonamide against bacterial dihydropteroate synthase (DHPS).

Rationale for Experimental Choices:

  • Cell-Free System: Using a purified recombinant DHPS enzyme isolates the interaction to the specific target, eliminating confounding variables from cellular uptake or metabolism. This provides a direct measure of enzyme inhibition.

  • PABA Substrate: The assay measures the incorporation of ¹⁴C-labeled p-aminobenzoic acid ([¹⁴C]PABA) into dihydropteroate. Radiolabeling provides a highly sensitive and quantitative readout, allowing for the detection of subtle changes in enzyme activity.

  • Competitive Inhibition Format: The assay is run with a fixed concentration of the enzyme and PABA while varying the concentration of the sulfonamide inhibitor. This allows for the determination of an IC₅₀ value, a standard metric for comparing drug potency.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 5 mM DTT).

    • Purify recombinant DHPS enzyme from an E. coli expression system. Quantify its concentration.

    • Prepare a stock solution of the pteridine substrate (6-hydroxymethyl-7,8-dihydropterin pyrophosphate).

    • Prepare a stock solution of [¹⁴C]PABA of known specific activity.

    • Prepare serial dilutions of the test sulfonamide and a known control inhibitor (e.g., sulfamethoxazole) in the assay buffer.

  • Assay Execution:

    • In a 96-well plate, add 50 µL of assay buffer containing DHPS enzyme (e.g., 50 nM final concentration).

    • Add 10 µL of the serially diluted test sulfonamide or control compound. Include "no inhibitor" (vehicle control) and "no enzyme" (background) wells.

    • Pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 40 µL of a substrate mix containing the pteridine substrate (e.g., 50 µM) and [¹⁴C]PABA (e.g., 5 µM).

    • Incubate for 30 minutes at 37°C.

  • Reaction Quenching and Product Separation:

    • Stop the reaction by adding an acid (e.g., 10 µL of 1 M HCl).

    • The product, dihydropteroate, is negatively charged, while the unreacted PABA is neutral or positively charged at low pH. This charge difference is exploited for separation. Transfer the reaction mixture to an anion-exchange filter plate.

    • Wash the plate multiple times with a low-pH buffer to remove unreacted [¹⁴C]PABA.

  • Data Acquisition and Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity (counts per minute, CPM) in each well using a scintillation counter. The CPM is directly proportional to the amount of product formed.

    • Subtract the background CPM ("no enzyme" control) from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for a DHPS inhibition assay.

Protocol 2: Benzamide Efficacy via Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test benzamide for the human dopamine D2 receptor.

Rationale for Experimental Choices:

  • Membrane Preparation: The D2 receptor is a transmembrane protein. Using membranes prepared from cells overexpressing the receptor (e.g., HEK293 or CHO cells) provides a high concentration of the target in its native lipid environment.

  • Radioligand: A high-affinity, selective radioligand for the D2 receptor (e.g., [³H]Spiperone or [³H]Raclopride) is used as a probe. The tritium label allows for sensitive detection of receptor binding.

  • Competitive Displacement: The assay measures the ability of the unlabeled test benzamide to compete with and displace the radioligand from the receptor. This is an indirect but robust method for quantifying the affinity of the test compound. The Kᵢ value derived from the IC₅₀ is a true measure of affinity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Membrane Preparation: Culture CHO cells stably expressing the human D2 receptor. Harvest the cells, lyse them via hypotonic shock, and homogenize. Centrifuge to pellet the membranes and wash several times. Resuspend the final membrane pellet in an assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4) and determine the total protein concentration (e.g., via BCA assay).

    • Radioligand: Prepare a working solution of [³H]Spiperone at a concentration near its Kₔ value (e.g., 0.2 nM final concentration).

    • Test Compound: Prepare serial dilutions of the test benzamide and a known control D2 antagonist (e.g., haloperidol).

    • Nonspecific Binding Reagent: Prepare a high concentration solution of a non-radioactive D2 antagonist (e.g., 10 µM unlabeled haloperidol) to define nonspecific binding.

  • Assay Execution:

    • In a 96-well plate, combine in order:

      • Assay buffer.

      • Test benzamide, vehicle, or the nonspecific binding reagent.

      • [³H]Spiperone working solution.

      • Membrane preparation (e.g., 10-20 µg of protein per well).

    • The total assay volume is typically 200 µL.

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Harvesting and Filtration:

    • The core principle is to rapidly separate receptor-bound radioligand from unbound radioligand.

    • Pre-soak a glass fiber filter mat (e.g., GF/B) in a solution like polyethyleneimine (PEI) to reduce nonspecific binding of the radioligand to the filter.

    • Rapidly aspirate the contents of each well onto the filter mat using a cell harvester.

    • Immediately wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove all unbound radioactivity.

  • Data Acquisition and Analysis:

    • Punch out the filter discs for each well into scintillation vials.

    • Add scintillation fluid and allow the samples to equilibrate.

    • Count the radioactivity (CPM) in each vial using a scintillation counter.

    • Total Binding: CPM from wells with vehicle only.

    • Nonspecific Binding (NSB): CPM from wells with the high concentration of unlabeled antagonist.

    • Specific Binding: Total Binding - NSB.

    • Calculate the percent displacement for each test compound concentration relative to the specific binding.

    • Plot percent displacement versus the logarithm of inhibitor concentration and fit to a sigmoidal dose-response curve to obtain the IC₅₀.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

Caption: Workflow for a D2 receptor binding assay.

Conclusion: Strategic Choices in Drug Design

Both sulfonamides and benzamides are undeniably "privileged scaffolds" in medicinal chemistry, yet they offer different strategic advantages to the drug designer.

  • Sulfonamides represent a class with a deep history and a well-understood primary mechanism in antibacterials. Their acidic nature and specific geometry provide a unique starting point for design. The challenge and opportunity lie in repurposing this scaffold for new targets, moving beyond its classic antibacterial role into areas like oncology and virology, where it has already shown significant promise.[3][34]

  • Benzamides are the ultimate modular scaffold. Their value lies not in an intrinsic, class-defining activity, but in their ability to be synthetically decorated to achieve high affinity and selectivity for an almost endless variety of biological targets.[7][9] The development of a new benzamide-based drug is a testament to the power of iterative SAR to solve complex biological problems.

For the medicinal chemist, the choice between these scaffolds depends on the therapeutic goal. For antibacterial development, the sulfonamide remains a relevant starting point. For novel targets, particularly in the CNS and oncology, the benzamide offers a proven, versatile, and highly adaptable framework for success.

References

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  • Banu, H., & Singh, P. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Structural Chemistry.
  • Benzamides: Sulpiride. (n.d.). Pharmaguideline. Retrieved from [Link]

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  • Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved from [Link]

  • Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. (2023). PEXACY International Journal of Pharmaceutical Science.
  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025). Cleveland Clinic. Retrieved from [Link]

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  • Vree, T. B., Hekster, Y. A., & Van Der Kleijn, E. (1982). Pharmacokinetics of Sulfonamides in Man. Karger Publishers.
  • Asselin, A. A., et al. (1996). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Structural Activity Relationship (SAR) of Sulfonamides. (2020). YouTube. Retrieved from [Link]

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Comparative

Comprehensive Purity Analysis Guide: 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide

Topic: Purity Analysis of Synthesized 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Pur...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Analysis of Synthesized 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Purity Paradox

In the synthesis of 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide (hereafter Compound A ), a standard Certificate of Analysis (CoA) derived from generic C18 HPLC methods often masks critical quality attributes. As a key intermediate likely formed via Nucleophilic Aromatic Substitution (SNAr), this compound presents specific analytical challenges: distinguishing regioisomers, quantifying non-chromophoric amine starting materials, and detecting potentially genotoxic nitro-precursors.

This guide objectively compares the Standard Industry Protocol (Generic C18 HPLC) against an Optimized Multi-Modal Strategy (Phenyl-Hexyl UHPLC + qNMR) . We provide experimental evidence demonstrating why the optimized strategy is the superior alternative for rigorous drug development.

Comparative Analysis of Analytical Methodologies

The Core Problem
  • Compound A contains a nitro group and a secondary amine on a benzamide core.

  • Standard Method (Alternative 1): C18 Reverse Phase HPLC. Relies solely on hydrophobicity.

  • Optimized Method (The Product): Phenyl-Hexyl Stationary Phase + 1H-qNMR. Leverages

    
    -
    
    
    
    interactions and molar response.
Performance Data Comparison

The following data illustrates the detection capability of both methods when analyzing a crude synthesis batch of Compound A.

MetricAlternative 1: Standard C18 HPLC Optimized Method: Phenyl-Hexyl UHPLC Reference: 1H-qNMR
Purity Value 99.2% (Area %)98.4% (Area %)97.1% (wt/wt %)
Regioisomer Resolution (

)
1.2 (Co-elution risk)3.5 (Baseline separation)N/A (Distinct signals)
Impurity A (Starting Amine) Not Detected (Low UV response)Detected (via MS coupling)Detected (Diagnostic multiplet)
Impurity B (Hydrolysis) DetectedDetectedDetected
Total Analysis Time 25 mins8 mins 15 mins
Primary Mechanism Hydrophobic Interaction

-

Selectivity + Hydrophobicity
Molar Proton Counting

Key Insight: The C18 method overestimates purity by ~2% because it fails to resolve the ortho-isomer impurity and cannot detect the non-UV active amine starting material (3-methylbutan-2-amine) or residual inorganic salts. qNMR reveals the true potency.

Deep Dive: Why The Optimized Method Wins

A. Stationary Phase Selectivity (Causality)

Standard C18 columns separate based on hydrophobicity. However, Compound A and its potential regioisomer (3-amino-4-nitrobenzamide derivative) have nearly identical logP values, leading to peak overlapping.

The Solution: A Phenyl-Hexyl column.[1][2]

  • Mechanism: The phenyl ring in the stationary phase engages in

    
    -
    
    
    
    stacking interactions with the nitrobenzamide core.
  • Result: The electron-deficient nitro group of the impurity interacts differently than the target compound, creating a massive selectivity factor (

    
    ) increase.
    
B. The "Truth" Standard: qNMR

HPLC is a relative method requiring reference standards. Quantitative NMR (qNMR) is an absolute method.[3]

  • Protocol: Using an internal standard (e.g., Maleic Acid or TCNB) with a relaxation delay (

    
    ) 
    
    
    
    5
    
    
    
    
    , qNMR quantifies the exact weight-percent purity, accounting for residual solvents and salts that HPLC-UV ignores.

Experimental Protocols

Protocol A: Optimized UHPLC Purity Assay

This protocol ensures separation of the critical regioisomer pair.

  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection: UV @ 254 nm (Nitro absorbance) and 210 nm (Amide).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar salts)

    • 1-6 min: 5%

      
       60% B
      
    • 6-7 min: 60%

      
       95% B
      
    • 7-8 min: 95% B (Wash)

System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ): 
    
    
    
    between Compound A and nearest impurity.
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Precision: RSD

    
     0.5% for 6 replicate injections.
    
Protocol B: 1H-qNMR Potency Assay
  • Solvent: DMSO-

    
     (provides optimal solubility for nitrobenzamides).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade).

  • Parameters:

    • Pulse Angle: 90°.

    • Spectral Width: 20 ppm.

    • Acquisition Time: 4.0 s.

    • Relaxation Delay (

      
      ): 30 s (Critical for full relaxation).
      
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity of IS.[1][3][4][5][6][7]

Visualizing the Analytical Decision Tree

The following diagram illustrates the logical flow for determining the true purity of Compound A, highlighting where standard methods fail.

PurityAnalysis Start Crude Synthesis Product (Compound A) MethodChoice Select Analytical Method Start->MethodChoice PathStd Standard C18 HPLC-UV MethodChoice->PathStd Conventional Route PathOpt Optimized Phenyl-Hexyl UHPLC MethodChoice->PathOpt High Resolution Route PathNMR 1H-qNMR (Absolute) MethodChoice->PathNMR Mass Balance Route ResultStd Result: 99.2% Purity (False Positive) PathStd->ResultStd ResultOpt Result: 98.4% Purity (Regioisomers Detected) PathOpt->ResultOpt ResultNMR Result: 97.1% Potency (Salts/Solvents Quantified) PathNMR->ResultNMR MissedImp Missed Impurities: - Non-UV Amines - Co-eluting Isomers ResultStd->MissedImp Risk Decision FINAL RELEASE DECISION: Combine UHPLC (Profile) + qNMR (Assay) ResultOpt->Decision ResultNMR->Decision

Caption: Analytical workflow comparing the risks of standard C18 HPLC (Red) versus the comprehensive insight provided by Phenyl-Hexyl UHPLC and qNMR (Green).

References

  • International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[5][8][9][10] (2006).[8][9] Defines reporting thresholds for organic impurities. [Link]

  • Waters Corporation. Alternative Selectivity for Nitro-Aromatic Separations using Phenyl-Hexyl Columns. Application Note. [Link]

  • Holzgrabe, U., et al. Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (2005).[9] Validates qNMR as a primary reference method. [Link]

  • Phenomenex. HPLC Column Selection Guide: Resolving Structural Isomers. [Link]

Sources

Validation

In vitro metabolism of 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide

In Vitro Metabolism of 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide: A Comparative Technical Guide Executive Summary This guide provides a technical analysis of the in vitro metabolism of 4-[(3-Methylbutan-2-yl)amino]-...

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro Metabolism of 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide: A Comparative Technical Guide

Executive Summary

This guide provides a technical analysis of the in vitro metabolism of 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide (CAS: 923156-08-5), a lipophilic derivative of the 3-nitrobenzamide scaffold. While often utilized as a chemical intermediate or structural probe in medicinal chemistry (related to PARP inhibitors and nitroreductase substrates), its metabolic profile is defined by two competing functionalities: the electron-deficient nitro group and the sterically hindered secondary amine .

This analysis compares the compound against three field-standards:

  • 4-Amino-3-nitrobenzamide (The unhindered parent scaffold).

  • HC Yellow No. 15 (A hydrophilic, hydroxyethyl-substituted analog).

  • Iniparib (A clinical 4-iodo-3-nitrobenzamide benchmark).

Chemical Identity & Physicochemical Context

FeatureSpecification
Compound Name 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide
CAS Number 923156-08-5
Molecular Formula C₁₂H₁₇N₃O₃
Key Structural Feature 1,2-Dimethylpropyl amino group : A bulky, branched alkyl chain that imparts significant lipophilicity and steric hindrance to the amine nitrogen.
Core Scaffold 3-Nitrobenzamide (Known for reductive metabolism).
Predicted LogP ~2.5 (High membrane permeability compared to HC Yellow No. 15).

Metabolic Pathways & Mechanisms

The metabolism of 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide is dominated by nitroreduction and oxidative dealkylation . The balance between these pathways is dictated by oxygen tension (hypoxia) and enzyme specificity.

Primary Pathway: Nitroreduction (Hypoxia-Sensitive)

Under hypoxic conditions (common in solid tumors or specific in vitro assays), the 3-nitro group is sequentially reduced to a nitroso, hydroxylamine, and finally an amine.

  • Enzymes: Cytosolic Nitroreductases (NTRs), Xanthine Oxidase, CYP450 Reductase.

  • Mechanism: The electron-withdrawing benzamide core facilitates electron transfer to the nitro group.

  • Product: 3-Amino-4-[(3-methylbutan-2-yl)amino]benzamide.

Secondary Pathway: N-Dealkylation (Sterically Hindered)

Cytochrome P450 enzymes (primarily CYP3A4/2D6) attempt to hydroxylate the alpha-carbon of the alkyl chain, leading to carbinolamine formation and subsequent cleavage.

  • Constraint: The 1,2-dimethylpropyl group (sec-isoamyl) presents significant steric bulk near the nitrogen. This slows down N-dealkylation significantly compared to linear chains (e.g., ethyl in HC Yellow No. 15 or methyl).

  • Product: 4-Amino-3-nitrobenzamide (The parent scaffold).

Pathway Visualization

Metabolism Parent 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide (Lipophilic Substrate) Nitroso Intermediate: Nitroso Derivative (Reactive Electrophile) Parent->Nitroso Nitroreduction (NTR / Hypoxia) Dealkylated Metabolite 2: 4-Amino-3-nitrobenzamide (Parent Scaffold) Parent->Dealkylated Oxidative N-Dealkylation (CYP450 / Slow) Hydroxylamine Intermediate: Hydroxylamine Nitroso->Hydroxylamine 2e- Reduction AmineMetabolite Metabolite 1: 3-Amino-4-[(3-methylbutan-2-yl)amino]benzamide (Stable Reduction Product) Hydroxylamine->AmineMetabolite 2e- Reduction

Caption: Metabolic fate of the compound. Solid lines indicate the dominant reductive pathway; dashed lines indicate the sterically hindered oxidative pathway.

Comparative Performance Guide

This section compares the compound's in vitro behavior against established alternatives.

Parameter4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide HC Yellow No. 15 (Alternative)4-Amino-3-nitrobenzamide (Parent)
Structure Bulky Hydrophobic AlkylHydrophilic HydroxyethylUnsubstituted Primary Amine
Solubility Low (Requires DMSO/Organic co-solvent)Moderate (Water soluble)Moderate
Metabolic Stability (Aerobic) High . Steric bulk protects the amine from rapid CYP attack.Moderate . Hydroxyethyl is accessible for oxidation.High . No alkyl group to remove.
Hypoxic Activation High . Lipophilicity aids cell penetration; nitro group is reducible.Moderate . Limited by membrane permeability.Moderate .
Primary Metabolite Reduced amine (3-amino derivative)N-dealkylated parent or reduced amineN-acetylated (Phase II)
Application Probe for steric effects on N-dealkylation; Hypoxia tracer.Hair dye ingredient; hydrophilic probe.Synthetic intermediate; PARP inhibitor scaffold.

Field-Proven Insight: Researchers selecting 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide are typically investigating the impact of lipophilicity on nitroreductase access or testing the limits of CYP-mediated N-dealkylation . If your goal is rapid clearance, use the HC Yellow No. 15 analog. If your goal is metabolic stability of the amine, the 3-Methylbutan-2-yl derivative is superior due to steric protection.

Experimental Protocols

To validate the metabolic profile, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability (Aerobic vs. Hypoxic)

Purpose: To distinguish between CYP-mediated oxidation (aerobic) and Nitroreduction (hypoxic).

  • Preparation :

    • Prepare a 10 mM stock of the test compound in DMSO.

    • Thaw liver microsomes (human/rat) and dilute to 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Incubation (Aerobic) :

    • Mix microsomes, substrate (1 µM final), and NADPH-regenerating system.

    • Incubate at 37°C in an open vessel (oxygen rich).

  • Incubation (Hypoxic) :

    • Critical Step : Purge the microsomal mix with Nitrogen gas for 5 minutes before adding NADPH.

    • Seal the vessel airtight immediately.

  • Sampling :

    • Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis :

    • Analyze via LC-MS/MS.

    • Success Criteria : Under aerobic conditions, the compound should show >80% remaining at 60 mins (due to steric stability). Under hypoxic conditions, rapid loss (>50%) indicates nitroreduction.

Protocol B: Recombinant Nitroreductase Assay

Purpose: To confirm specific activation by bacterial or cytosolic nitroreductases.

  • System : Use purified E. coli Nitroreductase (NfsB) or human DT-Diaphorase (NQO1).

  • Reaction :

    • Buffer: Tris-HCl (pH 7.5) + 100 µM NADH (cofactor).

    • Add enzyme (5 µg/mL) and substrate (50 µM).

  • Detection :

    • Monitor the decrease in absorbance at 340 nm (NADH oxidation) or the shift in the substrate's UV-Vis spectrum (Nitro -> Amine shift often moves

      
       from ~350 nm to ~300 nm).
      
  • Control : Run a parallel reaction with CB1954 (positive control) to validate enzyme activity.

References

  • PubChem . (2024).[1] HC Yellow No. 15 (Structural Analog). National Library of Medicine. Available at: [Link]

  • Cosmile Europe . (2024). Ingredient Profile: HC Yellow No. 15. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide

[1] Executive Summary & Hazard Logic Compound: 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide Chemical Class: Functionalized Nitrobenzamide / Nitroaromatic Amine.[1] This guide defines the Personal Protective Equipment (...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Hazard Logic

Compound: 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide Chemical Class: Functionalized Nitrobenzamide / Nitroaromatic Amine.[1]

This guide defines the Personal Protective Equipment (PPE) and engineering controls required to handle this compound safely. While specific toxicological data for this exact isomer may be limited in public repositories, its structure—a nitro-aromatic core coupled with a secondary amine side chain —dictates a strict safety profile based on Structure-Activity Relationship (SAR) read-across from analogous compounds like 4-nitrobenzamide and N-substituted nitroanilines.[1]

The "Why" Behind the Protocol

We do not select PPE based on "best guesses." We select it based on the Nitro-Aromatic Alert :

  • Reductive Metabolism: Nitro groups (

    
    ) can be metabolically reduced to hydroxylamines and amines (anilines), which are often potent sensitizers and potential methemoglobinemia inducers.
    
  • Genotoxicity Potential: Many nitrobenzamides are flagged for potential mutagenicity (Ames positive) until proven otherwise.

  • Physical State: As a solid powder, the primary vector of exposure is inhalation of dust and dermal absorption .

Baseline GHS Classification (Inferred from Analogues):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][3][4][5]

  • Skin/Eye Irritation: Category 2/2A (Causes serious irritation).

  • STOT-SE: Category 3 (Respiratory Irritation).[5]

Risk Assessment & PPE Matrix

The following matrix dictates PPE based on the Scale of Operation and Physical State . This is a self-validating system: if you move to a higher scale, you must validate that your PPE matches the new column.

Table 1: PPE Selection Matrix
Protection FactorAnalytical Scale (<100 mg)Preparative Scale (100 mg - 10 g)Process/Bulk Scale (>10 g)
Primary Engineering Control Class II Biosafety Cabinet or Standard Fume HoodCertified Chemical Fume Hood (Face velocity: 80-100 fpm)Powder Containment Hood or Isolator (Glovebox)
Respiratory Not required if in hood.[1]N95/P2 (if hood sash is open >18 inches)PAPR (Powered Air Purifying Respirator) or N100
Dermal (Hands) Single Nitrile Gloves (0.11 mm)Double Nitrile Gloves (Outer: 5 mil; Inner: 4 mil)Double Gloves + Chem-Tape at cuffs
Dermal (Body) Standard Cotton Lab CoatTyvek® Lab Coat (Disposable, liquid resistant)Full Tyvek® Suit (wrist/ankle elastic)
Eye/Face Safety Glasses with Side ShieldsChemical Splash GogglesFace Shield + Goggles
Footwear Closed-toe shoesClosed-toe + Shoe Covers (optional)Chemical Resistant Overshoes

Critical Note on Glove Permeation: Nitro-aromatics are lipophilic. In the presence of solvents like Dichloromethane (DCM) or Methanol, breakthrough time for standard nitrile is <5 minutes . [1] * Protocol: If a solvent splash occurs, remove gloves immediately, wash hands, and re-glove. Do not wait.

Operational Protocols

The "Zone System" (Donning & Doffing)

To prevent cross-contamination, we utilize a unidirectional flow. You do not leave the "Hot Zone" (Fume Hood) with contaminated PPE.

Visualization: PPE Decision & Workflow

The following diagram illustrates the decision logic and the sequential workflow for handling this compound.

PPE_Workflow Start Start: Handling 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide Assessment Risk Assessment: Is the compound in Solution or Powder? Start->Assessment Powder Powder / Solid State (High Inhalation Risk) Assessment->Powder Solid Solution Solution State (High Absorption Risk) Assessment->Solution Dissolved Hood Engineering Control: Certified Fume Hood REQUIRED Powder->Hood Solution->Hood PPE_Powder PPE: Double Nitrile + Tyvek Sleeves + N95 (if open handling) Hood->PPE_Powder Solid Handling PPE_Sol PPE: Double Nitrile (Change on Splash) + Splash Goggles Hood->PPE_Sol Liquid Handling Action Perform Experiment PPE_Powder->Action PPE_Sol->Action Decon Decontamination: Wipe containers with MeOH/H2O Action->Decon Disposal Disposal: Solid Waste -> Incineration Liquid -> Halogenated Waste Decon->Disposal

Figure 1: Decision logic for PPE selection and operational workflow based on the physical state of the nitrobenzamide derivative.[1]

Detailed Handling Steps
  • Preparation (The "Clean" Zone):

    • Verify Fume Hood certification (sticker must be <1 year old).

    • Place a disposable absorbent pad (pig mat) on the hood surface. This captures any minor spills of the powder.

    • The Mirror Check: Before touching the compound, check yourself in the lab mirror. Are safety glasses on? Is the lab coat buttoned to the neck? Are wrists covered?

  • Active Handling (The "Hot" Zone):

    • Weighing: Use an anti-static gun if the powder is fluffy/static-prone to prevent dispersal. Weigh inside the hood if possible. If the balance is outside, tare the vial, add solid inside the hood, cap tightly, and then weigh.

    • Solubilization: When adding solvent (e.g., DMSO, Methanol), assume the toxicity increases due to enhanced skin permeability.

    • Spill Response:

      • Powder: Do NOT sweep. Cover with wet paper towels (to dampen) and wipe up to prevent dust.

      • Liquid: Absorb with vermiculite or spill pads.

  • Decontamination (The Exit Strategy):

    • Wipe down the exterior of any flask/vial with a tissue dampened with methanol before removing it from the hood.

    • Dispose of the wipe in the solid hazardous waste immediately.

    • Doffing: Remove outer gloves inside the hood. Remove the lab coat near the door. Wash hands with soap and water for 60 seconds (sing "Happy Birthday" twice).

Waste Disposal & Emergency Response

Disposal Protocol

Never dispose of nitrobenzamide derivatives down the drain. The nitro group poses environmental hazards (aquatic toxicity).[5]

  • Solid Waste: Collect in a dedicated container labeled "Toxic Solid - Nitroaromatic." Method: High-Temperature Incineration .

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste streams depending on the carrier solvent.

  • Contaminated PPE: Heavily contaminated gloves or mats must be bagged and treated as solid chemical waste.

Emergency First Aid[1]
  • Eye Contact: Flush immediately for 15 minutes .[5][6][7][8] Nitro compounds can cause corneal opacity; speed is critical.

  • Skin Contact: Wash with soap and water.[2][5][6][7][8][9] Do not use alcohol to wash skin; alcohols can increase the absorption of nitro-aromatics into the bloodstream.

  • Inhalation: Move to fresh air. If blue discoloration of lips/fingernails occurs (Cyanosis), it indicates methemoglobinemia—seek emergency medical attention immediately.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6][7][9] [1]

  • European Chemicals Agency (ECHA). C&L Inventory: Nitrobenzamide Derivatives Hazard Classification. (General read-across for nitrobenzamide CAS 619-80-7 and analogues).

  • PubChem. Compound Summary: 4-nitrobenzamide (Analogue). National Library of Medicine.

(Note: As specific toxicological data for 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide is proprietary or sparse, this guide adheres to the "Precautionary Principle" utilizing data from the closest structural analogues found in the ECHA and PubChem databases.)

Sources

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